Sgc-ubd253
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H20ClN3O5 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
3-[8-chloro-3-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-4-oxoquinazolin-2-yl]propanoic acid |
InChI |
InChI=1S/C21H20ClN3O5/c1-30-16-8-3-2-5-13(16)11-23-18(26)12-25-17(9-10-19(27)28)24-20-14(21(25)29)6-4-7-15(20)22/h2-8H,9-12H2,1H3,(H,23,26)(H,27,28) |
InChI Key |
YLHSFRZHEMHKAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C(=NC3=C(C2=O)C=CC=C3Cl)CCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of SGC-UBD253: A Technical Guide to a Selective HDAC6 UBD Inhibitor
For Immediate Release
This technical document provides an in-depth overview of the mechanism of action of SGC-UBD253, a potent and selective chemical probe targeting the zinc-finger ubiquitin-binding domain (UBD) of Histone Deacetylase 6 (HDAC6). Developed for researchers, scientists, and drug development professionals, this guide details the molecular interactions, cellular effects, and experimental validation of this compound.
Executive Summary
This compound is a first-in-class chemical probe that selectively inhibits the ubiquitin-binding function of HDAC6.[1][2] Unlike catalytic inhibitors of HDAC6, this compound specifically targets the zinc-finger ubiquitin-binding domain (UBD), offering a unique tool to investigate the non-catalytic roles of HDAC6 in cellular processes. Its mechanism of action centers on the disruption of the interaction between HDAC6 and ubiquitin, thereby interfering with downstream signaling pathways involved in protein degradation and aggresome formation.[3][4] This guide presents the quantitative binding data, detailed experimental protocols, and visual representations of the probe's mechanism and validation.
Mechanism of Action: Targeting the HDAC6 Ubiquitin-Binding Domain
This compound functions as a competitive antagonist of the HDAC6 UBD.[5] The HDAC6 UBD is crucial for recognizing and binding to ubiquitin, particularly the C-terminal diglycine motif of unanchored ubiquitin chains and ubiquitinated protein aggregates. By binding potently to this domain, this compound physically occludes the binding of ubiquitin and ubiquitin-like proteins, such as ISG15. This inhibition has been demonstrated to disrupt the HDAC6-ISG15 interaction in cellular assays.
The following diagram illustrates the inhibitory action of this compound on the HDAC6 signaling pathway:
Quantitative Data Summary
The potency and selectivity of this compound have been rigorously characterized using various biophysical and cellular assays. A structurally similar but significantly less active methylated derivative, SGC-UBD253N, serves as a valuable negative control for experiments.
Table 1: In Vitro Binding Affinity of this compound and Negative Control
| Compound | Target | Assay | Binding Affinity (KD) |
| This compound | HDAC6 UBD | Surface Plasmon Resonance (SPR) | 84 nM |
| This compound | HDAC6 UBD | Isothermal Titration Calorimetry (ITC) | 80 nM |
| SGC-UBD253N | HDAC6 UBD | Surface Plasmon Resonance (SPR) | 32 µM |
Table 2: Cellular Target Engagement of this compound
| Compound | Cellular Assay | Target Interaction | Potency (EC50) | Cell Line |
| This compound | NanoBRET | HDAC6-ISG15 | 1.9 µM | HEK293T |
| This compound | NanoBRET | USP16-ISG15 | 20 µM | HEK293T |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Surface Plasmon Resonance (SPR)
SPR assays were employed to measure the binding kinetics and affinity of this compound to purified HDAC6 UBD.
Protocol:
-
Purified HDAC6 UBD is immobilized on a sensor chip surface.
-
A series of this compound concentrations are injected across the chip surface.
-
The association of this compound to the immobilized HDAC6 UBD is monitored in real-time by detecting changes in the refractive index.
-
A buffer wash is initiated to monitor the dissociation of the compound.
-
The resulting sensorgrams are analyzed to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of this compound to HDAC6 UBD in solution, providing thermodynamic parameters of the interaction.
Protocol:
-
A solution of purified HDAC6 UBD is placed in the sample cell of the calorimeter.
-
A concentrated solution of this compound is loaded into the injection syringe.
-
The this compound solution is titrated into the HDAC6 UBD solution in a series of small injections.
-
The heat released or absorbed during each injection is measured.
-
The resulting data are plotted as heat change per injection versus the molar ratio of the reactants, and the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) are determined by fitting the data to a binding model.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay was used to quantify the engagement of this compound with HDAC6 in live cells.
Protocol:
-
HEK293T cells are co-transfected with plasmids encoding for HDAC6 fused to NanoLuc® luciferase (the energy donor) and ISG15 fused to HaloTag® protein (the energy acceptor).
-
The transfected cells are treated with a range of this compound concentrations.
-
The HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore) and the NanoLuc® substrate are added to the cells.
-
If HDAC6 and ISG15 are in close proximity, energy transfer occurs from the NanoLuc® donor to the HaloTag® acceptor, resulting in a BRET signal.
-
The BRET signal is measured at different compound concentrations, and the EC50 value is calculated to determine the potency of this compound in disrupting the HDAC6-ISG15 interaction.
Selectivity Profile
The selectivity of this compound was assessed against a panel of other ubiquitin-binding domains. While highly selective for the HDAC6 UBD, some weak binding to the UBD of USP16 was observed at higher concentrations. This cross-reactivity should be considered when designing and interpreting experiments. The recommended in-cell concentration to achieve selectivity for HDAC6 over USP16 is 3 µM.
Conclusion
This compound is a well-characterized and potent chemical probe that serves as an invaluable tool for elucidating the biological functions of the HDAC6 ubiquitin-binding domain. Its specific mechanism of action, distinct from catalytic inhibitors, allows for the targeted investigation of HDAC6's role in ubiquitin-mediated cellular processes. The availability of a matched negative control, SGC-UBD253N, further strengthens its utility as a reliable research tool. This guide provides the foundational knowledge and experimental context for the effective use of this compound in advancing our understanding of HDAC6 biology.
References
SGC-UBD253: A Technical Guide to a Potent and Selective Chemical Probe for the HDAC6 Ubiquitin-Binding Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme implicated in a variety of cellular processes, including protein quality control, cell migration, and signal transduction. Unlike other HDACs, HDAC6 possesses two catalytic deacetylase domains and a C-terminal zinc-finger ubiquitin-binding domain (UBD). This UBD, also known as the ZnF-UBP domain, plays a critical role in recognizing and binding polyubiquitinated proteins, thereby facilitating their transport to aggresomes for subsequent degradation via the autophagy pathway. The critical function of the HDAC6 UBD in cellular protein homeostasis makes it a compelling target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[1][2][3]
This technical guide provides an in-depth overview of SGC-UBD253, a potent and selective chemical probe designed to antagonize the HDAC6 UBD.[4] Developed by the Structural Genomics Consortium (SGC), this compound, along with its inactive negative control, SGC-UBD253N, serves as an invaluable tool for elucidating the biological functions of the HDAC6 UBD and for validating it as a druggable target.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its negative control, SGC-UBD253N, providing a clear comparison of their biochemical and cellular activities.
Table 1: In Vitro Binding Affinity of this compound and SGC-UBD253N for HDAC6
| Compound | Target | Assay | KD / Kdisp (µM) |
| This compound | HDAC6-UBD | SPR | 0.084 |
| This compound | HDAC6-UBD | ITC | 0.080 |
| This compound | Full-length HDAC6 | FP | 0.44 |
| This compound | Full-length HDAC6 | SPR | 0.26 |
| SGC-UBD253N | HDAC6-UBD | SPR | 32 |
Table 2: Cellular Target Engagement of this compound
| Compound | Assay | Cell Line | Target Interaction | EC50 (µM) |
| This compound | NanoBRET | HEK293T | HDAC6-ISG15 | 1.9 |
Table 3: Selectivity Profile of this compound
| Target UBD | SPR KD (µM) | Fold Selectivity vs. HDAC6-UBD |
| HDAC6 | 0.084 | 1 |
| USP16 | 1.3 | ~15 |
| Other 9 UBDs | >50 | * >595* |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate their replication.
Fluorescence Polarization (FP) Assay
This assay is used to determine the binding affinity of compounds to HDAC6 by measuring the displacement of a fluorescently labeled tracer.
Materials:
-
Purified full-length HDAC6 protein
-
Fluorescently labeled ubiquitin-derived peptide tracer
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
This compound and SGC-UBD253N
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a serial dilution of the test compounds (this compound or SGC-UBD253N) in assay buffer.
-
In a 384-well plate, add the HDAC6 protein and the fluorescent tracer to each well at a final concentration determined by prior optimization experiments.
-
Add the serially diluted compounds to the wells. Include wells with DMSO as a vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the displacement of the tracer and determine the Kdisp value by fitting the data to a suitable binding model.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified HDAC6-UBD protein
-
This compound
-
ITC buffer (e.g., PBS, 0.005% Tween-20, 0.25% DMSO)
-
Isothermal titration calorimeter
Protocol:
-
Dialyze the HDAC6-UBD protein against the ITC buffer overnight at 4°C.
-
Prepare a solution of this compound in the same dialysis buffer. Ensure the DMSO concentration is matched between the protein and ligand solutions.
-
Load the HDAC6-UBD solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
Analyze the resulting thermogram to determine the KD, n, and ΔH of the interaction.
NanoBRET™ Target Engagement Assay
This cellular assay measures the target engagement of compounds by quantifying the disruption of a protein-protein interaction in live cells.
Materials:
-
HEK293T cells
-
Plasmids encoding NanoLuc®-HDAC6 and HaloTag®-ISG15
-
Lipofectamine™ for transfection
-
Opti-MEM™ medium
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
This compound and SGC-UBD253N
-
White, 96-well cell culture plates
-
Luminometer capable of measuring BRET signals
Protocol:
-
Co-transfect HEK293T cells with the NanoLuc®-HDAC6 and HaloTag®-ISG15 plasmids.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add the serially diluted compounds to the cells and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.
-
Calculate the NanoBRET™ ratio and determine the EC50 value for compound-induced disruption of the HDAC6-ISG15 interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
Materials:
-
Cells expressing HDAC6
-
This compound
-
Cell lysis buffer
-
Antibodies against HDAC6
-
Western blotting reagents and equipment
-
Thermal cycler
Protocol:
-
Treat cultured cells with either this compound or a vehicle control (DMSO).
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions to a range of temperatures in a thermal cycler.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble HDAC6 in each sample by Western blotting.
-
Quantify the band intensities to generate a melting curve and determine the shift in the melting temperature (Tm) induced by the compound, which indicates target engagement.
Visualizations
HDAC6-Mediated Aggresome Formation Pathway
The following diagram illustrates the role of HDAC6 in the aggresome-autophagy pathway, a process that can be interrogated using this compound.
Caption: HDAC6 UBD recognizes and binds polyubiquitinated proteins, facilitating their transport via the dynein motor complex along microtubules to form an aggresome, which is then cleared by autophagy. This compound inhibits the initial recognition step.
Chemical Probe Target Validation Workflow
This diagram outlines a general workflow for using a chemical probe like this compound for target validation studies.
Caption: A typical workflow for target validation using a chemical probe involves confirming in vitro and cellular target engagement before assessing the phenotypic consequences of target modulation.
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for the ubiquitin-binding domain of HDAC6. Its availability, along with a validated negative control, provides the scientific community with essential tools to investigate the intricate roles of the HDAC6 UBD in health and disease. The data and protocols presented in this guide are intended to empower researchers to confidently employ this compound in their studies, ultimately accelerating our understanding of HDAC6 biology and facilitating the development of novel therapeutics targeting this important protein.
References
- 1. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The deacetylase HDAC6 regulates aggresome formation and cell viability in response to misfolded protein stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Protein Quality Control: A Technical Guide to the HDAC6 Ubiquitin-Binding Domain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the biological functions of the C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP), also known as the BUZ domain, of Histone Deacetylase 6 (HDAC6). Distinct from its well-characterized deacetylase activities, this domain positions HDAC6 as a critical mediator at the crossroads of protein ubiquitination and degradation pathways, with profound implications for cellular homeostasis, neurodegenerative diseases, and oncology.
Executive Summary
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb deacetylase. While its enzymatic domains target substrates like α-tubulin and Hsp90, its non-catalytic C-terminal ZnF-UBP domain endows it with the ability to recognize and bind ubiquitin. This function is central to its role in cellular protein quality control. The ZnF-UBP domain allows HDAC6 to act as a molecular scaffold, linking ubiquitinated misfolded proteins and damaged organelles to the cellular machinery responsible for their clearance. Specifically, it facilitates the transport of this cargo along microtubules to form a perinuclear inclusion body called the aggresome, priming it for subsequent degradation via autophagy. This guide will detail the structural basis of this interaction, its functional consequences in key cellular pathways, and the methodologies employed to investigate its activity.
Structural and Biophysical Properties of the HDAC6 ZnF-UBP Domain
The HDAC6 ZnF-UBP domain is a specialized module that recognizes the C-terminal diglycine (Gly-Gly) motif of ubiquitin.[1] Structurally, it forms a compact structure organized around a central five-stranded twisted β-sheet and contains three zinc ions critical for its integrity and ubiquitin-binding capability.[2][3] This domain is essential for linking HDAC6 to the ubiquitin-proteasome system and autophagy pathways.[4]
Binding Affinity and Specificity
The interaction between the HDAC6 ZnF-UBP domain and ubiquitin is characterized by a remarkably high affinity, distinguishing it from many other ubiquitin-binding domains.[2] This high-affinity interaction is crucial for its function in sensing and responding to the accumulation of ubiquitinated proteins. The domain specifically recognizes the unanchored C-terminal diglycine motif of ubiquitin, which can be exposed on protein aggregates by deubiquitinases like ataxin-3. This specificity allows HDAC6 to selectively target cargo destined for degradation.
Quantitative Data on Binding Interactions
The affinity of the HDAC6 ZnF-UBP domain for ubiquitin and related molecules has been quantified using various biophysical techniques. These measurements are critical for understanding the domain's function and for the development of targeted therapeutics.
| Interacting Molecule | Method | Dissociation Constant (Kd) | Reference |
| Monomeric Ubiquitin | Isothermal Titration Calorimetry (ITC) | 60 nM | |
| C-terminal Ubiquitin Peptide | Fluorescence Polarization (FP) | 0.44 µM (to full-length HDAC6) | |
| SGC-UBD253 (Chemical Probe) | Surface Plasmon Resonance (SPR) | 0.084 µM | |
| This compound (Chemical Probe) | Isothermal Titration Calorimetry (ITC) | 0.080 µM | |
| SGC-UBD253N (Negative Control) | Surface Plasmon Resonance (SPR) | 32 µM | |
| Peptides with C-terminal Gly-Gly | Fluorescence Polarization (FP) | Low µM range |
Core Biological Functions and Signaling Pathways
The primary role of the HDAC6 ZnF-UBP domain is to mediate the cellular response to misfolded protein stress. It achieves this by orchestrating the collection and disposal of ubiquitinated protein aggregates.
Aggresome Formation
When the ubiquitin-proteasome system is overwhelmed, polyubiquitinated misfolded proteins accumulate in the cytoplasm. The HDAC6 ZnF-UBP domain binds to these ubiquitinated aggregates. Concurrently, other domains of HDAC6 interact with the dynein motor complex. This bridging function allows HDAC6 to recruit the protein cargo to dynein motors for retrograde transport along microtubules to the microtubule-organizing center (MTOC), where they coalesce into the aggresome. Cells deficient in HDAC6 fail to form aggresomes and are hypersensitive to misfolded protein stress.
Autophagy and Mitophagy
The formation of the aggresome is a precursor to the clearance of protein aggregates via autophagy, a process termed quality-control (QC) autophagy. HDAC6 is essential for the maturation of autophagosomes, specifically promoting their fusion with lysosomes. This function is dependent on the recruitment of a cortactin-dependent actin-remodeling machinery to the aggresome.
Furthermore, the HDAC6 ZnF-UBP domain is implicated in mitophagy, the selective degradation of damaged mitochondria. Parkin, an E3 ubiquitin ligase, ubiquitinates proteins on the outer mitochondrial membrane of depolarized mitochondria. HDAC6 is then recruited to these ubiquitinated mitochondria, facilitating their transport and clearance by the autophagic machinery.
Regulation by p97/VCP
The function of HDAC6 in protein degradation is modulated by its interaction with the AAA-ATPase p97/valosin-containing protein (p97/VCP). p97/VCP can dissociate HDAC6-ubiquitin complexes, thereby counteracting the accumulation of ubiquitinated proteins. The balance between HDAC6 and p97/VCP levels appears to be a critical determinant for the fate of misfolded proteins: higher HDAC6 levels favor aggresome formation, while higher p97/VCP levels promote proteasomal degradation.
Experimental Protocols
Investigating the function of the HDAC6 ZnF-UBP domain requires a combination of biochemical, biophysical, and cell-based assays. Below are methodologies for key experiments.
Fluorescence Polarization (FP) Assay for Ubiquitin Binding
This assay quantitatively measures the binding affinity between the HDAC6 ZnF-UBP domain and a fluorescently labeled ubiquitin peptide.
Workflow:
Materials:
-
Purified recombinant HDAC6 ZnF-UBP domain (human, residues ~1111-1209).
-
FITC-labeled ubiquitin C-terminal pentapeptide (RLRGG-FITC).
-
Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl.
-
96-well black polystyrene half-area plates.
-
Plate reader capable of fluorescence polarization measurements.
Procedure:
-
Prepare a 2x serial dilution of the HDAC6 ZnF-UBP peptide in assay buffer, starting from a concentration of approximately 10 µM.
-
Prepare a 2x working solution of the FITC-labeled RLRGG peptide at 100 nM in assay buffer.
-
In the wells of the 96-well plate, mix equal volumes of the serially diluted HDAC6 peptide and the FITC-labeled peptide solution. The final concentration of the FITC-peptide will be 50 nM.
-
Include control wells with only the FITC-labeled peptide (for baseline polarization) and buffer alone (for background).
-
Incubate the plate for 5 minutes at room temperature with gentle agitation.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 482 nm excitation, 530 nm emission).
-
Plot the millipolarization (mP) values as a function of the HDAC6 ZnF-UBP concentration and fit the data to a nonlinear regression model for one-site specific binding to calculate the dissociation constant (Kd).
Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interactions
This method is used to verify the interaction between HDAC6 and ubiquitinated proteins within a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa).
-
Proteasome inhibitor (e.g., MG132).
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, NEM).
-
Antibody against HDAC6 (for immunoprecipitation).
-
Antibody against Ubiquitin (for Western blot detection).
-
Protein A/G agarose beads.
Procedure:
-
Culture cells to ~80-90% confluency. To increase the pool of ubiquitinated proteins, treat cells with a proteasome inhibitor like MG132 (e.g., 5-10 µM) for 4-6 hours before harvesting.
-
Lyse the cells on ice for 30 minutes in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation at ~15,000 x g for 15 minutes at 4°C.
-
Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate a portion of the pre-cleared lysate (e.g., 1 mg total protein) with an anti-HDAC6 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with cold Lysis Buffer to remove non-specific binders.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-ubiquitin antibody to detect co-immunoprecipitated ubiquitinated proteins.
Immunofluorescence Staining for Aggresome Visualization
This technique allows for the microscopic visualization of HDAC6-mediated aggresome formation.
Materials:
-
Cells grown on glass coverslips.
-
Proteasome inhibitor (e.g., MG132).
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBST).
-
Primary antibodies: anti-HDAC6, anti-ubiquitin (e.g., FK2 clone).
-
Fluorophore-conjugated secondary antibodies.
-
DAPI for nuclear staining.
-
Fluorescence microscope.
Procedure:
-
Seed cells on coverslips. Treat with MG132 (5-10 µM) for 16-24 hours to induce aggresome formation.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies (e.g., rabbit anti-HDAC6 and mouse anti-ubiquitin) diluted in blocking buffer for 1-2 hours.
-
Wash three times with PBST.
-
Incubate with corresponding fluorophore-conjugated secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594) for 1 hour in the dark.
-
Wash three times with PBST, with the second wash containing DAPI for nuclear counterstaining.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Aggresomes will appear as a bright, perinuclear focus that co-localizes for HDAC6 and ubiquitin.
Implications in Disease and Drug Development
The central role of the HDAC6 ZnF-UBP domain in clearing protein aggregates makes it a focal point in the study of neurodegenerative diseases characterized by proteinopathy, such as Alzheimer's, Parkinson's, and Huntington's diseases. In these conditions, enhancing the aggresome-autophagy pathway via HDAC6 could be a neuroprotective strategy.
In oncology, cancer cells often experience high levels of proteotoxic stress, making them reliant on protein clearance pathways. Inhibition of the aggresome pathway, potentially by targeting the HDAC6 ZnF-UBP domain, is being explored as a therapeutic strategy, particularly in combination with proteasome inhibitors. The development of small molecules that specifically inhibit the ubiquitin-binding function of HDAC6, without affecting its deacetylase activity, represents a novel and promising avenue for targeted drug discovery.
References
- 1. HDAC6 and Ubp-M BUZ domains recognize specific C-terminal sequences of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay between HDAC6 and its interacting partners: essential roles in the aggresome-autophagy pathway and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of the HDAC6 UBD in Autophagy and Aggresome Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in cellular protein quality control. Unlike other HDACs, its substrates are predominantly non-histone proteins, including α-tubulin and cortactin. Structurally, HDAC6 possesses two catalytic domains and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP or UBD), also known as a BUZ finger. This UBD domain is central to its function, acting as a sensor and adaptor for ubiquitinated proteins. It enables HDAC6 to orchestrate two major cellular clearance pathways for misfolded proteins and damaged organelles: aggresome formation and selective autophagy.[1][2][3] Understanding the precise mechanisms governed by the HDAC6 UBD is paramount for developing therapeutics targeting diseases characterized by protein aggregation, such as neurodegenerative disorders and certain cancers.
The Role of HDAC6 UBD in Aggresome Formation
When the ubiquitin-proteasome system (UPS) is overwhelmed or impaired, misfolded proteins tagged with polyubiquitin chains accumulate and can become cytotoxic. The cell responds by sequestering these aggregates into a single, perinuclear inclusion body called an aggresome.[4][5] This process is a cytoprotective strategy that facilitates the eventual clearance of the aggregates.
Mechanism of Action
The formation of an aggresome is a multi-step process heavily reliant on the unique functions of HDAC6.
-
Recognition of Ubiquitinated Cargo : The HDAC6 UBD specifically recognizes and binds to polyubiquitinated misfolded proteins. It has a high affinity for the unanchored C-terminal diglycine motif of ubiquitin, which becomes exposed in protein aggregates. This binding event is the critical first step that links protein aggregates to the cellular transport machinery.
-
Recruitment of the Dynein Motor Complex : Upon binding to its cargo, HDAC6 acts as a crucial adaptor protein. It interacts directly with the dynein motor protein complex, effectively bridging the ubiquitinated aggregates to the cellular transport system.
-
Retrograde Transport : The dynein motor complex then transports the HDAC6-cargo complex along microtubule tracks in a retrograde fashion (towards the minus-end) to the microtubule-organizing center (MTOC). The deacetylase activity of HDAC6 on α-tubulin is also important for regulating microtubule dynamics and facilitating this transport.
-
Aggresome Assembly : At the MTOC, the aggregated proteins coalesce to form the mature aggresome, which also sequesters chaperones and components of the UPS.
Signaling Pathway for Aggresome Formation
The logical flow of aggresome formation mediated by HDAC6 is a linear and highly regulated process.
Quantitative Data on Aggresome Formation
The efficiency of aggresome formation is often quantified by measuring the percentage of cells forming a distinct perinuclear aggresome following treatment with a proteasome inhibitor like MG-132.
| Cell Line / Condition | Treatment | % of Cells with Aggresomes | Reference Finding |
| Wild-Type Hela Cells | MG-132 (5 µM, 16h) | ~38% | RanBPM is required for efficient aggresome formation. |
| RanBPM shRNA Hela Cells | MG-132 (5 µM, 16h) | ~18% | Knockdown of RanBPM, an HDAC6-interacting protein, significantly reduces aggresome formation. |
| Jurkat Cells | Mock (0.2% DMSO) | Baseline | Control cells show minimal aggregation. |
| Jurkat Cells | MG-132 (5 µM, 16h) | ~3-fold increase in fluorescence | Proteasome inhibition leads to a quantifiable increase in protein aggregation detected by flow cytometry. |
Experimental Protocols
Protocol 1: Immunofluorescence for Aggresome Visualization
This method is used to visually confirm the formation of aggresomes and the co-localization of key proteins like HDAC6 and ubiquitin.
-
Cell Culture : Plate cells (e.g., HeLa or HEK293T) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Induction of Aggresomes : Treat cells with a proteasome inhibitor (e.g., 5-10 µM MG-132) for 12-18 hours to induce the formation of protein aggregates. A vehicle control (e.g., DMSO) should be run in parallel.
-
Fixation : Wash cells with 1X Phosphate-Buffered Saline (PBS) and fix with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization : Wash three times with PBS, then permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking : Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 30-60 minutes.
-
Primary Antibody Incubation : Incubate the cells with primary antibodies diluted in blocking buffer (e.g., anti-HDAC6, anti-ubiquitin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash cells three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) for 1-2 hours at room temperature in the dark.
-
Staining and Mounting : Counterstain nuclei with DAPI for 15 minutes. Wash three times with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging : Visualize the cells using a confocal or fluorescence microscope. Aggresomes will appear as bright, dense, perinuclear foci containing co-localized HDAC6 and ubiquitin signals.
The Role of HDAC6 UBD in Autophagy
Beyond sequestering protein aggregates, HDAC6 is a central component of ubiquitin-selective quality-control autophagy, a process that disposes of protein aggregates and damaged organelles like mitochondria (mitophagy). Surprisingly, HDAC6's primary role is not in the initiation of autophagy but in the crucial final step: the fusion of autophagosomes with lysosomes.
Mechanism of Action
The role of HDAC6 in autophagy is distinct from its function in starvation-induced, non-selective autophagy.
-
Recognition of Autophagic Cargo : Similar to the aggresome pathway, the HDAC6 UBD binds to ubiquitinated substrates, which can be protein aggregates or damaged mitochondria. This recognition step flags the cargo for autophagic degradation. The adaptor protein p62/SQSTM1 often works in concert with HDAC6, as it can also bind ubiquitin and interacts with the core autophagy protein LC3.
-
Recruitment of Actin-Remodeling Machinery : Instead of primarily recruiting dynein, HDAC6 in this context recruits a cortactin-dependent actin-remodeling machinery to the site of the autophagic cargo.
-
F-Actin Network Assembly : This machinery assembles a filamentous actin (F-actin) network around the cargo-laden autophagosome. The deacetylase activity of HDAC6 towards cortactin is critical for this process, as it enhances cortactin's interaction with F-actin.
-
Autophagosome-Lysosome Fusion : The assembled F-actin network facilitates the fusion of the autophagosome's outer membrane with the lysosome membrane. This step is essential for the formation of the autolysosome, where the cargo is ultimately degraded by lysosomal hydrolases. HDAC6 deficiency leads to a failure in this fusion step, resulting in the accumulation of stalled autophagosomes and a buildup of toxic protein aggregates.
Signaling Pathway for Selective Autophagy
The HDAC6-mediated autophagic pathway highlights a novel regulatory step at the level of vesicle fusion.
Quantitative Data on Autophagy Flux
Autophagy is a dynamic process, and its activity (autophagic flux) can be quantified by measuring the levels of key marker proteins, such as Microtubule-associated protein 1A/1B-light chain 3 (LC3) and p62/SQSTM1.
| Cell Line / Condition | Measurement | Result | Interpretation |
| Wild-Type MEFs | LC3-II / LC3-I Ratio | Basal Level | Normal autophagic activity. |
| HDAC6 KO MEFs | LC3-II / LC3-I Ratio | Increased | Accumulation of autophagosomes due to a block in lysosomal fusion/degradation. |
| Wild-Type MEFs + Bafilomycin A1 | LC3-II Levels | Increased | Bafilomycin A1 blocks the final degradation step, revealing the rate of autophagosome formation (flux). |
| HDAC6 KO MEFs | p62/SQSTM1 Levels | Increased | p62 is a substrate for autophagy; its accumulation indicates impaired autophagic clearance. |
Experimental Protocols
Protocol 2: Western Blot for Autophagy Markers (Autophagic Flux Assay)
This biochemical assay quantifies the rate of autophagy by measuring the turnover of LC3-II in the presence and absence of a lysosomal inhibitor.
-
Cell Culture and Treatment : Plate cells (e.g., Mouse Embryonic Fibroblasts - MEFs) in 6-well plates. For the flux experiment, treat cells with the experimental compound or vehicle control. In parallel, treat a set of cells with the same conditions plus a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 4-6 hours of the experiment.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against LC3B (which detects both LC3-I and the lower band, LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Autophagic flux is determined by comparing the amount of LC3-II that accumulates in the presence of the lysosomal inhibitor to the amount in its absence. A greater accumulation indicates higher flux.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol is used to demonstrate the physical interaction between HDAC6 and its binding partners, such as ubiquitinated proteins or cortactin.
-
Cell Lysis : Lyse cells treated under appropriate conditions (e.g., with proteasome inhibitor) in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer with protease inhibitors).
-
Pre-clearing : Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation : Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody of interest (e.g., anti-HDAC6) and incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Capture Immune Complex : Add fresh Protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-antigen complexes.
-
Washing : Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners (e.g., anti-ubiquitin, anti-cortactin).
Experimental Workflow Visualization
References
- 1. HDAC6 Inhibition Extinguishes Autophagy in Cancer: Recent Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Protein Aggregates Are Recruited to Aggresome by Histone Deacetylase 6 via Unanchored Ubiquitin C Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The deacetylase HDAC6 regulates aggresome formation and cell viability in response to misfolded protein stress - PubMed [pubmed.ncbi.nlm.nih.gov]
SGC-UBD253: A Technical Guide to Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical probe SGC-UBD253, a potent and selective antagonist of the Histone Deacetylase 6 (HDAC6) zinc-finger ubiquitin-binding domain (UBD). This document details its binding affinity, cellular target engagement, and the experimental methodologies used for its characterization.
Introduction
Histone deacetylase 6 (HDAC6) is a unique cytoplasmic enzyme with crucial roles in various cellular processes, including protein quality control, cell motility, and stress responses.[1][2] Unlike other HDACs, HDAC6 possesses a zinc-finger ubiquitin-binding domain (UBD) that specifically recognizes the C-terminal diglycine motif of ubiquitin.[2] This function is critical for the clearance of misfolded and aggregated proteins through the aggresome-autophagy pathway. Dysregulation of HDAC6 and this pathway has been implicated in various diseases, including cancer and neurodegenerative disorders.
This compound is a chemical probe developed to selectively target the HDAC6-UBD, providing a valuable tool to investigate its biological functions and therapeutic potential. It offers an alternative to targeting the catalytic domains of HDAC6, allowing for a more nuanced dissection of its UBD-specific roles. Accompanying this compound is its structurally similar but significantly less active negative control, SGC-UBD253N, which is essential for validating on-target effects in cellular studies.
Mechanism of Action and Signaling Pathway
The HDAC6-UBD plays a pivotal role in the cellular response to protein aggregation stress. By binding to polyubiquitinated protein aggregates, HDAC6 facilitates their transport along microtubules to the microtubule-organizing center (MTOC), leading to the formation of an aggresome. This sequestration of toxic protein aggregates is a key step in their subsequent clearance by autophagy. This compound acts as a competitive antagonist, binding to the HDAC6-UBD and preventing its interaction with ubiquitinated proteins. This disruption is expected to inhibit aggresome formation and interfere with the cellular protein quality control machinery.
Below is a diagram illustrating the signaling pathway involving the HDAC6-UBD and the point of intervention by this compound.
Caption: HDAC6-UBD signaling pathway and this compound inhibition.
Quantitative Data: Binding Affinity and Target Engagement
The binding affinity of this compound and its negative control, SGC-UBD253N, to the HDAC6-UBD has been rigorously quantified using multiple biophysical techniques. Cellular target engagement has been confirmed using the NanoBRET assay.
Table 1: In Vitro Binding Affinity of this compound and SGC-UBD253N to HDAC6
| Compound | Target | Assay | KD / Kdisp (μM) |
| This compound | HDAC6-UBD | SPR | 0.084 |
| HDAC6-UBD | ITC | 0.080 | |
| Full-length HDAC6 | SPR | 0.26 | |
| Full-length HDAC6 | FP | 0.44 | |
| SGC-UBD253N | HDAC6-UBD | SPR | 32 |
Table 2: Cellular Target Engagement of this compound
| Compound | Target Interaction | Assay | EC50 (μM) | Cell Line |
| This compound | HDAC6-ISG15 | NanoBRET | 1.9 | HEK293T |
| USP16-ISG15 | NanoBRET | 20 | HEK293T | |
| SGC-UBD253N | HDAC6-ISG15 | NanoBRET | Inactive | HEK293T |
Table 3: Selectivity Profile of this compound against a Panel of Ubiquitin-Binding Domains (UBDs) by SPR
| UBD Protein | KD (μM) | Fold Selectivity vs. HDAC6-UBD |
| HDAC6 | 0.084 | 1 |
| USP16 | 1.3 | ~15 |
| Other UBDs | >50 | ~>595 |
Note: this compound demonstrates at least ~50-fold selectivity for HDAC6 over other UBD proteins tested, with the exception of USP16.
Experimental Protocols and Workflows
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used to characterize this compound.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Workflow:
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Methodology Summary:
-
Ligand Immobilization: Recombinant HDAC6-UBD is immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of this compound are flowed over the chip surface, allowing for association.
-
Dissociation: Buffer is flowed over the surface to measure the dissociation of the compound.
-
Data Analysis: The changes in the refractive index at the surface are recorded in real-time as a sensorgram, from which the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) are calculated.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).
Workflow:
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Methodology Summary:
-
Sample Preparation: A solution of HDAC6-UBD is placed in the sample cell, and a solution of this compound is loaded into the injection syringe.
-
Titration: The this compound solution is injected in small aliquots into the HDAC6-UBD solution.
-
Heat Measurement: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The data is plotted as heat change per injection versus the molar ratio of the reactants. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule upon binding to a larger partner. It is often used in a competitive format to determine the affinity of unlabeled compounds.
Workflow:
Caption: Fluorescence Polarization (FP) competition assay workflow.
Methodology Summary:
-
Assay Setup: A fixed concentration of full-length HDAC6 and a fluorescently labeled ubiquitin peptide (tracer) are incubated together.
-
Competition: Increasing concentrations of this compound are added to compete with the tracer for binding to HDAC6.
-
Measurement: The fluorescence polarization of the tracer is measured. As this compound displaces the tracer, the polarization value decreases.
-
Data Analysis: The data is plotted as polarization versus the concentration of this compound, and the IC50 (the concentration of competitor that displaces 50% of the tracer) is determined, from which the displacement constant (K_disp) can be calculated.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a specific protein target.
Workflow:
Caption: NanoBRET™ Target Engagement Assay workflow.
Methodology Summary:
-
Cellular System: HEK293T cells are engineered to express HDAC6 fused to NanoLuc® luciferase (the energy donor) and its interacting partner, ISG15, fused to HaloTag® (the energy acceptor, which is labeled with a fluorescent ligand).
-
Compound Treatment: The cells are treated with varying concentrations of this compound.
-
Assay Execution: The HaloTag® fluorescent ligand and the NanoLuc® substrate are added to the cells.
-
Measurement and Analysis: The luminescence from NanoLuc® and the fluorescence from the HaloTag® ligand are measured. The BRET ratio is calculated, and a dose-response curve is generated to determine the EC50 value, which represents the concentration of this compound that inhibits 50% of the HDAC6-ISG15 interaction in live cells.
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for the HDAC6 ubiquitin-binding domain. The comprehensive dataset on its binding affinity and cellular target engagement, supported by detailed experimental protocols, establishes it as a valuable tool for the scientific community. Its use, in conjunction with its negative control SGC-UBD253N, will facilitate further exploration of the biological roles of the HDAC6-UBD and its potential as a therapeutic target in various diseases.
References
The Discovery and Development of SGC-UBD253: A Technical Guide to a First-in-Class Chemical Probe for the HDAC6 Ubiquitin-Binding Domain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 6 (HDAC6) is a multifaceted enzyme implicated in a range of cellular processes, making it a compelling target for therapeutic intervention in oncology and neurodegenerative diseases.[1][2] While much effort has focused on inhibiting its catalytic deacetylase activity, the non-enzymatic functions mediated by its zinc-finger ubiquitin-binding domain (UBD) have remained less explored pharmacologically.[1][3] This domain is crucial for recognizing and binding ubiquitinated proteins, facilitating their clearance through autophagy and aggresome formation.[1] SGC-UBD253 has emerged as a pioneering chemical probe, offering a potent and selective tool to dissect the biological roles of the HDAC6 UBD. This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, including detailed experimental protocols and quantitative data, to empower researchers in their exploration of HDAC6 biology.
Introduction to this compound
This compound is a potent and selective antagonist of the HDAC6 zinc-finger ubiquitin-binding domain (UBD). Its development was driven by the need for a chemical tool to investigate the non-catalytic functions of HDAC6, providing an alternative to targeting its deacetylase domains. This compound acts by competitively displacing the C-terminal diglycine motif of ubiquitin from the binding pocket of the HDAC6 UBD.
A structurally similar but significantly less active compound, SGC-UBD253N, was developed as a negative control. The availability of this matched pair of active probe and inactive control is crucial for robust experimental design, enabling researchers to confidently attribute observed biological effects to the specific inhibition of the HDAC6 UBD.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its negative control, SGC-UBD253N.
Table 1: In Vitro Binding Affinity of this compound and SGC-UBD253N to HDAC6 UBD
| Compound | Assay | Target | Kd (nM) |
| This compound | Surface Plasmon Resonance (SPR) | HDAC6 UBD | 84 |
| This compound | Isothermal Titration Calorimetry (ITC) | HDAC6 UBD | 80 |
| SGC-UBD253N | Surface Plasmon Resonance (SPR) | HDAC6 UBD | 32,000 |
Table 2: Cellular Target Engagement of this compound
| Compound | Assay | Cell Line | Target | EC50 (µM) |
| This compound | NanoBRET | - | HDAC6-ISG15 interaction | 1.9 |
Table 3: Selectivity Profile of this compound
| Target | Binding | Notes |
| HDAC6 UBD | Potent | Primary target |
| USP16 UBD | Weak | Shows some off-target activity |
| Other UBDs | Selective | Profiled against a panel of 9 other UBDs with good selectivity |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the development and characterization of this compound.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the ability of a test compound to displace a fluorescently labeled probe from the HDAC6 UBD.
-
Materials:
-
Purified HDAC6 UBD protein
-
Fluorescently labeled ubiquitin-derived peptide probe (e.g., TAMRA-labeled C-terminal ubiquitin peptide)
-
Assay buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20
-
Test compounds (this compound or others) dissolved in DMSO
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a solution of HDAC6 UBD and the fluorescent probe in the assay buffer. The concentration of the protein should be optimized to give a stable and robust FP signal.
-
Add the protein-probe mixture to the wells of the 384-well plate.
-
Add serial dilutions of the test compounds to the wells. Include DMSO-only wells as a negative control.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics and affinity of this compound to the HDAC6 UBD in a label-free manner.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified HDAC6 UBD protein
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Test compounds dissolved in running buffer
-
-
Procedure:
-
Immobilize the purified HDAC6 UBD protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases of the binding event.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.
-
Materials:
-
Isothermal titration calorimeter
-
Purified HDAC6 UBD protein
-
Test compound (this compound)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
-
Procedure:
-
Dialyze both the protein and the compound into the same buffer to minimize heats of dilution.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
NanoBRET™ Target Engagement Assay
This cellular assay measures the engagement of this compound with HDAC6 in live cells.
-
Materials:
-
Cells expressing HDAC6 fused to NanoLuc® luciferase and a fluorescent energy acceptor.
-
NanoBRET™ tracer that binds to HDAC6.
-
Nano-Glo® substrate.
-
Test compound (this compound).
-
White, opaque 96-well or 384-well plates.
-
Luminometer capable of measuring BRET signals.
-
-
Procedure:
-
Seed the cells in the assay plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a defined period.
-
Add the NanoBRET™ tracer to the cells and incubate.
-
Add the Nano-Glo® substrate to the cells.
-
Measure the luminescence at two different wavelengths (donor and acceptor emission).
-
Calculate the BRET ratio and plot it against the compound concentration to determine the EC50 value for target engagement.
-
X-ray Crystallography
This technique is used to determine the three-dimensional structure of this compound in complex with the HDAC6 UBD.
-
Materials:
-
Purified and concentrated HDAC6 UBD protein
-
This compound
-
Crystallization screens and reagents
-
X-ray diffraction equipment
-
-
Procedure:
-
Co-crystallize the HDAC6 UBD protein with this compound by mixing the protein and compound and setting up crystallization trials using vapor diffusion (sitting or hanging drop).
-
Identify and optimize crystallization conditions.
-
Harvest and cryo-protect the crystals.
-
Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement.
-
Refine the structure to obtain a high-resolution model of the protein-ligand complex. The co-crystal structure of this compound with HDAC6-UBD is available under PDB ID 8G45.
-
Visualizations
This compound Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the function of the HDAC6 UBD.
Caption: Mechanism of this compound action on HDAC6 UBD.
Experimental Workflow for this compound Characterization
The following diagram outlines the general workflow used to characterize this compound.
Caption: Workflow for the characterization of this compound.
Structure-Activity Relationship (SAR) Development
The discovery of this compound was the result of a systematic structure-activity relationship (SAR) study, starting from an initial lead compound. The following diagram illustrates the key optimization steps.
Caption: Key steps in the SAR-driven optimization of this compound.
Conclusion
This compound represents a significant advancement in the chemical biology of HDAC6. As a potent, selective, and cell-active chemical probe for the HDAC6 UBD, it provides an invaluable tool for the scientific community to elucidate the physiological and pathological roles of this non-catalytic domain. The availability of a well-characterized negative control, SGC-UBD253N, further enhances its utility for rigorous scientific inquiry. This technical guide provides the necessary information for researchers to effectively utilize this compound in their studies and to build upon the foundational work that led to its discovery.
References
SGC-UBD253: A Technical Guide to its Structure-Activity Relationship and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the structure-activity relationship (SAR) of SGC-UBD253, a potent and selective chemical probe for the zinc-finger ubiquitin-binding domain (UBD) of Histone Deacetylase 6 (HDAC6). This compound serves as a critical tool for elucidating the biological functions of the HDAC6 UBD and for exploring its therapeutic potential. This guide includes comprehensive tables of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to HDAC6 and the Role of its Ubiquitin-Binding Domain
Histone Deacetylase 6 (HDAC6) is a unique cytoplasmic enzyme involved in various cellular processes, including cell motility, protein quality control, and stress responses.[1] A key feature of HDAC6 is its zinc-finger ubiquitin-binding domain (UBD), which specifically recognizes and binds to the C-terminal diglycine motif of ubiquitin chains.[1] This interaction is crucial for the recruitment of misfolded, ubiquitinated proteins to form aggresomes, which are subsequently cleared by autophagy.[1][2] Pharmacological inhibition of the HDAC6 UBD with small molecules presents an alternative therapeutic strategy to targeting the catalytic domains of HDAC6.[1] this compound (also referred to as compound 25) is a potent antagonist of the HDAC6-UBD, developed to facilitate the study of this domain's function.
Structure-Activity Relationship (SAR) of this compound and Analogs
The development of this compound involved systematic optimization of a lead compound to enhance potency and cellular activity. The following tables summarize the quantitative SAR data for key analogs.
Table 1: In Vitro Binding Affinity of this compound and Negative Control
| Compound | Target | Method | KD (μM) | Kdisp (μM) |
| This compound (25) | HDAC6-UBD | SPR | 0.084 | |
| HDAC6-UBD | ITC | 0.080 | ||
| HDAC6-UBD | FP | 0.095 | ||
| Full-Length HDAC6 | SPR | 0.26 | ||
| Full-Length HDAC6 | FP | 0.44 | ||
| SGC-UBD253N (32) | HDAC6-UBD | SPR | 32 | |
| HDAC6-UBD | FP | 33 |
Data compiled from multiple sources.
Table 2: Cellular Target Engagement of this compound
| Compound | Assay | Cell Line | EC50 (μM) |
| This compound (25) | NanoBRET | HEK293T | 1.9 |
Data from the Structural Genomics Consortium.
Table 3: Structure-Activity Relationship of Amide Substitutions
| Compound | R Group | Kdisp (μM) vs HDAC6-UBD (FP) |
| 25 (this compound) | 2-methoxybenzyl | 0.095 |
| 27 | 2-methylbenzyl | 0.11 |
| 28 | 2-fluorobenzyl | 0.091 |
| 29 | 2-chlorobenzyl | 0.098 |
| 32 (SGC-UBD253N) | N-methyl-2-methoxybenzyl | 33 |
This table highlights that methylation of the amide nitrogen (compound 32) dramatically reduces binding affinity, making it an excellent negative control. Lipophilic substitutions at the ortho position of the benzyl ring are well-tolerated.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound to displace a fluorescently labeled peptide from the HDAC6-UBD.
-
Reagents:
-
HDAC6-UBD protein
-
Full-length HDAC6 protein
-
FITC-labeled LRLRGG peptide (50 nM)
-
Test compounds (e.g., this compound, SGC-UBD253N) serially diluted in DMSO.
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
-
Procedure:
-
A solution of HDAC6-UBD or full-length HDAC6 and the FITC-labeled peptide is prepared in assay buffer.
-
The test compound dilutions are added to the protein-peptide mixture in a 384-well plate.
-
The plate is incubated at room temperature for 60 minutes.
-
Fluorescence polarization is measured using a plate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis:
-
The competition data is fitted to a four-parameter logistic equation to determine the IC50 value.
-
The IC50 is converted to a displacement constant (Kdisp) using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics and affinity of compounds to the HDAC6-UBD.
-
Instrumentation: Biacore T200 (or equivalent).
-
Procedure:
-
Recombinant HDAC6-UBD is immobilized on a CM5 sensor chip via amine coupling.
-
A reference flow cell is prepared without the protein to subtract non-specific binding.
-
Serial dilutions of the test compounds in running buffer (e.g., HBS-EP+) are injected over the sensor chip surface.
-
The association and dissociation of the compound are monitored in real-time by measuring changes in the refractive index.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein to determine the binding affinity and thermodynamics.
-
Instrumentation: MicroCal PEAQ-ITC (or equivalent).
-
Procedure:
-
The HDAC6-UBD protein solution (e.g., 10 µM) is placed in the sample cell.
-
The test compound solution (e.g., 100 µM) is loaded into the injection syringe.
-
The compound is titrated into the protein solution in a series of small injections.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a single-site binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
NanoBRET Cellular Target Engagement Assay
This assay quantifies the engagement of this compound with HDAC6 in living cells.
-
Cell Culture and Transfection:
-
HEK293T cells are co-transfected with plasmids encoding for NanoLuc-HDAC6 (donor) and HaloTag-ISG15 (acceptor). ISG15 is used as a binding partner for the HDAC6-UBD in this cellular context.
-
-
Procedure:
-
Transfected cells are plated in a 96-well plate.
-
The cells are treated with the HaloTag NanoBRET 618 ligand, which serves as the energy acceptor.
-
Serial dilutions of the test compounds are added to the cells.
-
The NanoLuc substrate (furimazine) is added to initiate the bioluminescence resonance energy transfer (BRET).
-
The donor emission (460 nm) and acceptor emission (618 nm) are measured.
-
-
Data Analysis:
-
The NanoBRET ratio is calculated by dividing the acceptor emission by the donor emission.
-
The data is normalized to a vehicle control (DMSO) and plotted against the compound concentration.
-
The resulting dose-response curve is fitted to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
The following diagrams illustrate the biological context and experimental workflow related to this compound.
Caption: HDAC6-mediated aggresome pathway and this compound's point of intervention.
Caption: Workflow for cellular target engagement using a biotinylated probe.
References
SGC-UBD253: A Technical Guide to its Modulation of Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cellular pathways modulated by SGC-UBD253, a potent and selective chemical probe for the Zinc-Finger Ubiquitin-Binding Domain (UBD) of Histone Deacetylase 6 (HDAC6). The primary focus of this document is to provide a comprehensive understanding of the core mechanism of action of this compound, present quantitative data, detail experimental protocols, and visualize the key cellular processes and workflows.
Core Mechanism of Action: Inhibition of the HDAC6-Ubiquitin Interaction
This compound is a small molecule antagonist that specifically targets the ubiquitin-binding domain (UBD) of HDAC6.[1][2][3] This domain is crucial for the recognition of ubiquitinated protein aggregates, a key step in their clearance through the aggresome-autophagy pathway.[1][4] By binding to the HDAC6-UBD, this compound prevents the interaction between HDAC6 and ubiquitin, thereby disrupting the recruitment of misfolded, ubiquitinated proteins to the aggresome.
The primary and well-characterized cellular pathway modulated by this compound is the HDAC6-mediated protein quality control pathway , specifically the formation of aggresomes. Aggresomes are perinuclear inclusion bodies where misfolded protein aggregates are sequestered for subsequent degradation by autophagy. HDAC6 acts as a linker protein, binding to both ubiquitinated cargo and the dynein motor complex to facilitate the transport of aggregates along microtubules to the aggresome. This compound, by blocking the initial recognition of ubiquitinated proteins by HDAC6, effectively inhibits this process.
It is important to note that this compound does not inhibit the catalytic deacetylase activity of HDAC6. This makes it a valuable tool to specifically investigate the biological functions of the ubiquitin-binding activity of HDAC6, independent of its deacetylase function.
A closely related, methylated derivative, SGC-UBD253N , is >300-fold less active and serves as an excellent negative control for cellular experiments.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its negative control, SGC-UBD253N.
Table 1: In Vitro Binding Affinities
| Compound | Target | Assay | KD (μM) | Reference |
| This compound | HDAC6-UBD | SPR | 0.084 | |
| This compound | HDAC6-UBD | ITC | 0.080 | |
| SGC-UBD253N | HDAC6-UBD | SPR | 32 | |
| This compound | Full-length HDAC6 | SPR | 0.26 |
Table 2: Cellular Target Engagement and Potency
| Compound | Assay | Cell Line | EC50 (μM) | Reference |
| This compound | HDAC6-ISG15 NanoBRET | HEK293T | 1.9 | |
| This compound | USP16-ISG15 NanoBRET | HEK293T | 20 ± 2.7 | |
| SGC-UBD253N | HDAC6-ISG15 NanoBRET | HEK293T | >30 |
Visualizing the Modulated Pathway and Experimental Workflow
HDAC6-Mediated Aggresome Formation Pathway
Caption: this compound inhibits the HDAC6-mediated aggresome pathway.
NanoBRET Protein-Protein Interaction Assay Workflow
Caption: Workflow for the NanoBRET protein-protein interaction assay.
Experimental Protocols
NanoBRET™ Protein-Protein Interaction Assay for HDAC6-ISG15
This protocol is adapted from the methods described in the characterization of this compound.
Objective: To quantify the ability of this compound to disrupt the interaction between HDAC6 and ISG15 in live cells.
Materials:
-
HEK293T cells
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ 2000 Transfection Reagent
-
Plasmid encoding HDAC6 fused to NanoLuc® luciferase (donor)
-
Plasmid encoding ISG15 fused to HaloTag® (acceptor)
-
This compound and SGC-UBD253N dissolved in DMSO
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White, 96-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence (460nm and >600nm)
Procedure:
-
Cell Transfection:
-
Seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, co-transfect the cells with the HDAC6-NanoLuc® and ISG15-HaloTag® plasmids using Lipofectamine™ 2000 according to the manufacturer's instructions. A 1:1 ratio of donor to acceptor plasmid is a good starting point, but may require optimization.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
-
Cell Plating and Compound Treatment:
-
After 24 hours, detach the transfected cells and resuspend them in Opti-MEM™.
-
Plate the cells into a white, 96-well assay plate at a density of 2 x 104 cells per well in a volume of 90 μL.
-
Prepare serial dilutions of this compound and SGC-UBD253N in Opti-MEM™.
-
Add 10 μL of the compound dilutions to the appropriate wells. Include a DMSO-only control.
-
Add the HaloTag® NanoBRET™ 618 Ligand to all wells at a final concentration of 100 nM.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Luminescence Measurement:
-
Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the luminescence at two wavelengths: the donor emission at 460nm (e.g., with a 450nm bandpass 80nm filter) and the acceptor emission at >600nm (e.g., with a 610nm longpass filter).
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal (618nm) by the donor signal (460nm).
-
Correct the BRET ratio by subtracting the BRET ratio from cells treated with the donor plasmid only.
-
Normalize the data to the DMSO control.
-
Plot the normalized BRET ratio against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
-
Aggresome Formation Assay
This protocol is a generalized procedure based on methods used to study HDAC6-mediated aggresome formation.
Objective: To visually assess the effect of this compound on the formation of aggresomes induced by proteasome inhibition.
Materials:
-
A suitable cell line (e.g., HEK293T, RPMI 8226)
-
MG-132 (proteasome inhibitor)
-
This compound and SGC-UBD253N dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
Bovine serum albumin (BSA) for blocking
-
Primary antibody against ubiquitin (to visualize aggresomes)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Allow the cells to adhere overnight.
-
Pre-treat the cells with this compound, SGC-UBD253N, or DMSO control for 1-2 hours.
-
Induce aggresome formation by treating the cells with a proteasome inhibitor, such as 5 μM MG-132, for 16-18 hours in the continued presence of the SGC compounds.
-
-
Immunofluorescence Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Incubate the cells with the primary anti-ubiquitin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope.
-
Quantify the percentage of cells with a distinct, perinuclear aggresome in each treatment condition. A decrease in the percentage of aggresome-positive cells in the this compound-treated group compared to the control indicates inhibition of aggresome formation.
-
Potential for Modulation of Other Cellular Pathways
While the primary and experimentally validated role of this compound is the inhibition of the HDAC6-UBD and the subsequent disruption of aggresome formation, the broader functions of HDAC6 suggest that this probe could be a valuable tool for exploring other cellular pathways. It is crucial to emphasize that the following are potential areas of investigation and have not yet been demonstrated with this compound.
-
NF-κB Signaling: HDAC6 has been implicated in the regulation of the NF-κB pathway. However, the current literature on this compound does not provide direct evidence of its impact on this pathway. Future studies could utilize this compound to dissect the specific role of the HDAC6-UBD in NF-κB signaling.
-
Interferon Signaling: The interaction of HDAC6 with ISG15, a ubiquitin-like modifier involved in the interferon response, is directly inhibited by this compound in the NanoBRET assay. This suggests a potential role for the HDAC6-UBD in modulating interferon signaling, which warrants further investigation.
-
MAPK and AKT Signaling: HDAC6 is known to influence MAPK and AKT signaling pathways. The availability of a specific HDAC6-UBD inhibitor like this compound could help to elucidate whether the ubiquitin-binding function of HDAC6 is involved in the regulation of these critical signaling cascades.
References
- 1. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Aggregates Are Recruited to Aggresome by Histone Deacetylase 6 via Unanchored Ubiquitin C Termini - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of the HDAC6 Ubiquitin-Binding Domain in Cancer with the Chemical Probe SGC-UBD253: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 6 (HDAC6) is a promising therapeutic target in oncology due to its multifaceted roles in cancer progression, including cell motility, protein degradation, and signaling pathway modulation. Beyond its well-characterized deacetylase activity, the C-terminal zinc-finger ubiquitin-binding domain (UBD) of HDAC6 has emerged as a critical component in mediating protein aggregate clearance through the aggresome pathway. The development of selective chemical probes targeting this non-enzymatic function offers a unique opportunity to dissect its specific contributions to cancer biology. This technical guide provides a comprehensive overview of SGC-UBD253, a potent and selective chemical probe for the HDAC6 UBD. We present its biochemical and cellular characteristics, detailed experimental protocols for its use, and a summary of its known effects on cancer cells, with a focus on multiple myeloma. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting the HDAC6 UBD in cancer.
Introduction to HDAC6 and its Ubiquitin-Binding Domain in Cancer
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, member of the class IIb HDAC family. It is distinguished by its two catalytic deacetylase domains and a C-terminal zinc-finger ubiquitin-binding domain (UBD), also known as a BUZ domain.[1][2] While the deacetylase activity of HDAC6 on substrates like α-tubulin and cortactin has been extensively studied for its role in cell motility and cancer metastasis, the UBD provides a distinct, non-catalytic function that is crucial for cellular homeostasis and stress responses.[2][3]
The HDAC6 UBD specifically recognizes and binds to both mono- and poly-ubiquitinated proteins.[2] This interaction is fundamental to the aggresome pathway, a cellular process for the disposal of misfolded and aggregated proteins. HDAC6 acts as a linker, binding to ubiquitinated protein aggregates via its UBD and to the dynein motor complex, thereby facilitating the transport of these aggregates along microtubules to the aggresome for subsequent degradation by autophagy. Given that cancer cells often exhibit high rates of protein synthesis and are prone to proteotoxic stress, they are particularly reliant on protein quality control mechanisms like the aggresome pathway for survival. Consequently, targeting the HDAC6 UBD presents a novel therapeutic strategy to disrupt this critical cellular process in cancer.
This compound: A Selective Chemical Probe for the HDAC6 UBD
This compound is a potent, cell-permeable chemical probe that selectively targets the HDAC6 UBD. It was developed to enable the specific investigation of the biological functions of this domain, independent of the catalytic activity of HDAC6. This compound competitively inhibits the binding of ubiquitin to the HDAC6 UBD. Accompanying this compound is its negative control, SGC-UBD253N, a structurally similar molecule with a single methyl group addition that significantly reduces its binding affinity for the HDAC6 UBD, making it suitable for control experiments to ensure that observed cellular effects are due to specific target engagement.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound and its negative control, SGC-UBD253N.
| Table 1: In Vitro Binding Affinity and Cellular Target Engagement of this compound and SGC-UBD253N | |
| Parameter | This compound |
| Binding Affinity (KD) to HDAC6 UBD (SPR) | 84 nM |
| Cellular Target Engagement (EC50) in NanoBRET Assay | 1.9 µM |
| Binding Affinity (KD) to HDAC6 UBD (SPR) of SGC-UBD253N | 32 µM |
| Table 2: Selectivity Profile of this compound | |
| Target | Selectivity Fold (over other UBDs) |
| HDAC6 UBD | ~50-fold selective over other UBD proteins |
| USP16 UBD | 15-fold selective over USP16 UBD (by SPR) |
| Table 3: Cellular Effects of HDAC6 UBD Inhibition in Multiple Myeloma (RPMI 8226) Cells | |
| Parameter | Effect of HDAC6 UBD Mutation (HDAC6RY) |
| Cell Growth | Reduced cell growth compared to wild-type cells |
| Cell Cycle | Increase in the S and G2/M phases of the cell cycle |
| Aggresome Formation | Impaired aggresome formation |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound on cancer cells.
In Vitro Binding Assay: Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the binding affinity between this compound and the HDAC6 UBD.
Protocol:
-
Immobilize recombinant HDAC6 UBD protein on a sensor chip.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor chip surface.
-
Monitor the change in the refractive index at the chip surface, which is proportional to the amount of bound analyte.
-
Regenerate the sensor surface between injections.
-
Fit the resulting sensorgrams to a suitable binding model to determine the association (kon), dissociation (koff), and equilibrium dissociation (KD) constants.
Cellular Target Engagement Assay: NanoBRET™
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based assay to quantify the engagement of this compound with the HDAC6 UBD in living cells.
Protocol:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding for NanoLuc®-fused HDAC6 and HaloTag®-fused ubiquitin or ISG15.
-
Seed the transfected cells into 96-well plates.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Treat the cells with a serial dilution of this compound or the negative control, SGC-UBD253N.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminescence plate reader.
-
Calculate the NanoBRET™ ratio and plot the dose-response curve to determine the EC50 value.
Cell Viability and Proliferation Assay
To assess the effect of this compound on cancer cell growth, a standard proliferation assay can be performed.
Protocol:
-
Seed cancer cells (e.g., multiple myeloma cell lines like RPMI 8226) in 96-well plates.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and SGC-UBD253N.
-
Incubate for a desired period (e.g., 24, 48, 72 hours).
-
Add a viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay: Western Blot for Apoptosis Markers
This method detects the induction of apoptosis by analyzing the expression of key apoptotic proteins.
Protocol:
-
Treat cancer cells with this compound, SGC-UBD253N, and a positive control for apoptosis (e.g., staurosporine) for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against apoptosis markers such as cleaved PARP, cleaved caspase-3, and Bcl-2 family proteins.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cancer cells with this compound or SGC-UBD253N for a desired time.
-
Harvest and fix the cells in ice-cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing PI and RNase A.
-
Incubate the cells in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Aggresome Formation Assay: Immunofluorescence
This assay visualizes the formation of aggresomes and the effect of this compound on this process.
Protocol:
-
Seed cancer cells on coverslips.
-
Treat the cells with a proteasome inhibitor (e.g., MG132) to induce aggresome formation, in the presence or absence of this compound.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies against aggresome markers such as vimentin and HDAC6.
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.
Signaling Pathways and Experimental Workflows
Key Signaling Pathways Involving HDAC6
HDAC6 is implicated in several key signaling pathways that are often dysregulated in cancer. While the direct effects of this compound on these pathways are still under investigation, targeting the UBD is expected to impact downstream signaling by disrupting HDAC6's role in protein degradation and cellular stress responses.
Caption: HDAC6 as a central regulator in cancer-related pathways.
Experimental Workflow for Investigating this compound in Cancer
The following diagram outlines a typical experimental workflow for characterizing the effects of this compound in a cancer cell line.
Caption: A typical workflow for this compound cancer cell studies.
Conclusion
This compound provides a valuable tool for the specific interrogation of the HDAC6 ubiquitin-binding domain's function in cancer. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the role of this non-catalytic activity in tumorigenesis and as a potential therapeutic target. The observed effects on multiple myeloma cell growth and cell cycle underscore the importance of the HDAC6 UBD in cancer cell biology. Future studies utilizing this compound in a broader range of cancer types and in combination with other anti-cancer agents will be crucial in fully realizing the therapeutic potential of targeting this unique domain of HDAC6.
References
- 1. Selective molecular inhibition of the HDAC6 ZnF-UBP binding domain impairs multiple myeloma cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 Inhibition Releases HR23B to Activate Proteasomes, Expand the Tumor Immunopeptidome and Amplify T-cell Antimyeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SGC-UBD253 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: SGC-UBD253 is a potent and selective chemical probe for the zinc-finger ubiquitin-binding domain (UBD) of Histone Deacetylase 6 (HDAC6)[1][2][3][4]. Unlike catalytic inhibitors of HDAC6, this compound specifically antagonizes the interaction of the HDAC6-UBD with ubiquitin, playing a crucial role in cellular processes such as autophagy and the assembly of aggresomes[2]. This document provides detailed protocols for the use of this compound in cell culture, including its mechanism of action, quantitative data, and key experimental procedures. A structurally similar but significantly less active compound, SGC-UBD253N, is available as a negative control to facilitate the robust interpretation of experimental results.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and its negative control, SGC-UBD253N.
| Compound | Target | Assay | Parameter | Value | Cell Line | Reference |
| This compound | HDAC6-UBD | Surface Plasmon Resonance (SPR) | KD | 84 nM | - | |
| HDAC6-ISG15 Interaction | NanoBRET | EC50 | 1.9 ± 0.61 µM | HEK293T | ||
| USP16-ISG15 Interaction | NanoBRET | EC50 | 20 ± 2.7 µM | HEK293T | ||
| SGC-UBD253N | HDAC6-UBD | Surface Plasmon Resonance (SPR) | KD | 32 µM | - | |
| HDAC6-ISG15 Interaction | NanoBRET | EC50 | > 30 µM | HEK293T |
Mechanism of Action
This compound acts by binding to the zinc-finger ubiquitin-binding domain (UBD) of HDAC6, thereby preventing its interaction with ubiquitin. This disruption is critical as HDAC6's ability to bind ubiquitinated proteins is essential for its role in clearing protein aggregates via the autophagy pathway. The diagram below illustrates this mechanism.
Caption: Mechanism of this compound action on the HDAC6 pathway.
Experimental Protocols
General Cell Culture and Compound Handling
Materials:
-
HEK293 or HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound and SGC-UBD253N
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture HEK293 or HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare 10 mM stock solutions of this compound and SGC-UBD253N in DMSO. Store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Treatment: On the day of the experiment, dilute the compound stocks to the desired final concentration in fresh cell culture medium. For effective antagonism of HDAC6-UBD in cells, a concentration of 1 µM this compound is recommended. To achieve selectivity over USP16, a concentration of 3 µM can be used. Always include a vehicle control (DMSO) and a negative control (SGC-UBD253N) at the same concentrations.
Cellular Target Engagement: NanoBRET Assay
This protocol is adapted from published studies to measure the disruption of the HDAC6-ISG15 interaction by this compound in live cells. ISG15 is used as a surrogate for ubiquitin due to the high endogenous levels of ubiquitin which can create a high background signal.
Materials:
-
HEK293T cells
-
Plasmids for NanoLuc-HDAC6 (donor) and HaloTag-ISG15 (acceptor)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM I Reduced Serum Medium
-
White, opaque 96-well cell culture plates
-
HaloTag NanoBRET 618 Ligand
-
Nano-Glo Live Cell Reagent
-
Plate reader capable of measuring luminescence and BRET
Experimental Workflow:
Caption: Experimental workflow for the NanoBRET target engagement assay.
Detailed Protocol:
-
Day 1: Cell Seeding and Transfection a. Seed HEK293T cells into white, opaque 96-well plates at a density that will result in 80-90% confluency on the day of the assay. b. After 4-6 hours, co-transfect the cells with plasmids encoding NanoLuc-HDAC6 and HaloTag-ISG15 using a suitable transfection reagent according to the manufacturer's instructions. c. Incubate the transfected cells for 24 hours.
-
Day 2: Compound Treatment and BRET Measurement a. Equilibrate the HaloTag NanoBRET 618 Ligand and the Nano-Glo Live Cell Reagent to room temperature. b. Add the HaloTag NanoBRET 618 Ligand to the cells at the recommended final concentration and incubate for at least 60 minutes. c. Prepare serial dilutions of this compound and SGC-UBD253N in cell culture medium. d. Add the compounds to the appropriate wells. Include vehicle-only wells as a control. e. Incubate the plate for 4 hours at 37°C. f. Add the Nano-Glo Live Cell Substrate to all wells. g. Immediately measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis a. Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal. b. Normalize the BRET ratios to the vehicle control. c. Plot the normalized BRET ratio against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
HDAC6 Pull-Down from Whole Cell Lysate and Western Blot
This protocol describes how to assess the ability of this compound to interfere with the binding of HDAC6 to an affinity matrix, as a proxy for its interaction with ubiquitinated proteins.
Materials:
-
HEK293 cells
-
Lysis Buffer: 50 mM Tris (pH 8.0), 150 mM NaCl, 1 mM TCEP, with protease inhibitors
-
This compound and SGC-UBD253N
-
Ubiquitin-agarose beads or similar affinity matrix
-
Primary antibody against HDAC6
-
Secondary HRP-conjugated antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: a. Grow HEK293 cells to 80-90% confluency in 15 cm plates. b. Wash the cells once with cold PBS. c. Scrape the cells in 1 mL of ice-cold Lysis Buffer. d. Lyse the cells by sonication on ice. e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant (whole-cell lysate).
-
Pull-Down Assay: a. Aliquot equal amounts of whole-cell lysate into microcentrifuge tubes. b. Treat the lysates with this compound, SGC-UBD253N, or vehicle (DMSO) at the desired final concentrations. Incubate for 1 hour at 4°C with gentle rotation. c. Add ubiquitin-agarose beads to each tube and incubate for an additional 2-4 hours at 4°C with rotation. d. Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Lysis Buffer.
-
Western Blotting: a. Resuspend the washed beads in SDS-PAGE loading buffer and boil for 5 minutes to elute the bound proteins. b. Separate the eluted proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane and probe with a primary antibody against HDAC6. e. Wash the membrane and incubate with a secondary HRP-conjugated antibody. f. Detect the signal using a chemiluminescence substrate and an imaging system.
-
Analysis: a. Compare the amount of HDAC6 pulled down in the presence of this compound to the vehicle and negative controls. A reduction in the HDAC6 band intensity indicates successful competition by the probe.
References
- 1. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for SGC-UBD253 in NanoBRET Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing SGC-UBD253, a potent and selective chemical probe for the zinc-finger ubiquitin-binding domain (UBD) of Histone Deacetylase 6 (HDAC6), in a NanoBRET™ (NanoLuc® Bioluminescence Resonance Energy Transfer) assay. This assay allows for the quantitative assessment of this compound target engagement in a live-cell format.
Introduction
This compound is a chemical probe that potently targets the HDAC6-UBD.[1][2][3][4] It functions as an antagonist, disrupting the interaction of HDAC6 with ubiquitinated proteins.[1] The NanoBRET™ assay is a proximity-based assay that can measure protein-protein interactions in real-time within living cells. This protocol specifically details the use of a NanoBRET™ assay to measure the disruption of the HDAC6 and ISG15 (Interferon-Stimulated Gene 15) interaction by this compound. A structurally similar but significantly less active compound, SGC-UBD253N, is used as a negative control to ensure that the observed effects are specific to the inhibition of the HDAC6-UBD.
Principle of the Assay
The NanoBRET™ assay for HDAC6 target engagement relies on energy transfer from a NanoLuc® luciferase-tagged protein (donor) to a HaloTag®-labeled protein (acceptor). In this application, HDAC6 is fused to NanoLuc® (NL-HDAC6), and ISG15, a ubiquitin-like modifier known to interact with the HDAC6-UBD, is fused to HaloTag® (HT-ISG15). When these two proteins interact in live cells, the addition of a cell-permeable HaloTag® ligand and a NanoLuc® substrate results in BRET. This compound competes with ISG15 for binding to the HDAC6-UBD, disrupting the interaction and leading to a decrease in the BRET signal in a dose-dependent manner.
Signaling Pathway Diagram
Caption: Mechanism of this compound in the HDAC6-ISG15 NanoBRET assay.
Quantitative Data Summary
The following tables summarize the in vitro binding affinity and cellular target engagement potency of this compound and its negative control, SGC-UBD253N.
Table 1: In Vitro Binding Affinity
| Compound | Target | Assay | KD (µM) |
| This compound | HDAC6-UBD | SPR | 0.084 |
| This compound | Full-length HDAC6 | SPR | 0.26 |
| This compound | Full-length HDAC6 | FP | 0.44 (Kdisp) |
| SGC-UBD253N | HDAC6-UBD | SPR | 32 |
Data sourced from references.
Table 2: Cellular Target Engagement
| Compound | Target Interaction | Cell Line | Assay | EC50 (µM) |
| This compound | HDAC6-ISG15 | HEK293T | NanoBRET | 1.9 |
| This compound | USP16-ISG15 | HEK293T | NanoBRET | 20 ± 2.7 |
| SGC-UBD253N | HDAC6-ISG15 | HEK293T | NanoBRET | Inactive |
Data sourced from references.
Experimental Protocols
A detailed protocol for performing the this compound NanoBRET™ assay is provided below. The best results have been observed using HEK293T and MCF7 cell lines.
Materials and Reagents
-
HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Plasmid encoding NanoLuc®-HDAC6 (donor)
-
Plasmid encoding HaloTag®-ISG15 (acceptor)
-
This compound and SGC-UBD253N
-
DMSO
-
White, 96-well or 384-well assay plates
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer capable of measuring dual-filtered luminescence
Experimental Workflow Diagram
Caption: Step-by-step workflow for the this compound NanoBRET assay.
Detailed Protocol
1. Cell Plating:
-
The day before transfection, seed HEK293T cells into a white, tissue culture-treated 96-well or 384-well plate at a density that will result in 80-90% confluency at the time of transfection.
2. Transfection:
-
Prepare the transfection complexes according to the manufacturer's protocol. A 1:10 ratio of donor (NL-HDAC6) to acceptor (HT-ISG15) plasmid is a good starting point to optimize the assay window.
-
Add the transfection complexes to the cells and incubate for 24-48 hours at 37°C and 5% CO₂.
3. Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound and SGC-UBD253N in DMSO.
-
On the day of the assay, prepare serial dilutions of the compounds in Opti-MEM™ or assay medium to achieve the desired final concentrations. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Carefully remove the culture medium from the cells and replace it with the medium containing the diluted compounds. Include a DMSO-only control.
-
Incubate the plate for 2 hours at 37°C and 5% CO₂.
4. Reagent Addition and Signal Detection:
-
Prepare the HaloTag® NanoBRET™ 618 Ligand and NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the reagents to each well.
-
Incubate the plate at room temperature in the dark for 10-15 minutes.
-
Measure the luminescence at the donor emission wavelength (~460 nm) and the acceptor emission wavelength (~618 nm) using a plate reader equipped with the appropriate filters.
5. Data Analysis:
-
Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor signal by the donor signal.
-
Correct the raw ratios by subtracting the average ratio from the no-HaloTag® ligand control wells.
-
Normalize the data by setting the average signal from the DMSO-treated wells to 100% and the background signal (e.g., from a high concentration of a known inhibitor or a binding-deficient mutant) to 0%.
-
Plot the normalized BRET ratios against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the EC₅₀ value.
Selectivity Assessment
To assess the selectivity of this compound, a similar NanoBRET™ assay can be established for other UBD-containing proteins. For instance, an assay measuring the interaction between USP16 and ISG15 has been used to demonstrate the selectivity of this compound for HDAC6 over USP16 in a cellular context. The protocol for such a selectivity assay would follow the same principles outlined above, substituting the NL-HDAC6 construct with an NL-USP16 construct.
Conclusion
The NanoBRET™ assay is a robust and sensitive method for quantifying the cellular target engagement of this compound with the HDAC6-UBD. The detailed protocol provided herein, along with the supporting quantitative data and diagrams, offers a comprehensive guide for researchers to effectively utilize this compound as a chemical probe to investigate the biological functions of the HDAC6 ubiquitin-binding domain. The use of the inactive control, SGC-UBD253N, is crucial for validating the on-target effects of this compound.
References
- 1. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for SGC-UBD253 using Surface Plasmon Resonance (SPR)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SGC-UBD253 is a potent and selective chemical probe for the zinc-finger ubiquitin-binding domain (UBD) of Histone Deacetylase 6 (HDAC6)[1][2][3][4]. This probe and its corresponding negative control, SGC-UBD253N, are invaluable tools for investigating the biological functions of the HDAC6-UBD and for the development of novel therapeutics. Surface Plasmon Resonance (SPR) is a powerful biophysical technique for the label-free, real-time analysis of molecular interactions[5]. It provides quantitative information on binding affinity, kinetics, and specificity. These application notes provide a detailed protocol for characterizing the interaction between this compound and the HDAC6-UBD using SPR.
Molecular Interaction Pathway
The HDAC6 protein is a unique cytoplasmic deacetylase with two catalytic domains and a C-terminal zinc-finger ubiquitin-binding domain (UBD). The UBD of HDAC6 specifically recognizes and binds to ubiquitin, playing a crucial role in cellular processes such as protein degradation and aggresome formation. This compound acts as an antagonist, inhibiting the interaction between the HDAC6-UBD and ubiquitin.
Caption: Molecular interaction of this compound with HDAC6-UBD.
Quantitative Data Summary
The binding affinity of this compound and its negative control, SGC-UBD253N, to the HDAC6-UBD has been determined using SPR and other biophysical assays. The equilibrium dissociation constants (KD) are summarized in the table below.
| Compound | Target Domain | Method | KD |
| This compound | HDAC6-UBD | SPR | 84 nM |
| This compound | HDAC6-UBD | ITC | 80 nM |
| This compound | Full-Length HDAC6 | SPR | 260 nM |
| SGC-UBD253N (Negative Control) | HDAC6-UBD | SPR | 32 µM |
Experimental Protocol: SPR Analysis of this compound and HDAC6-UBD Interaction
This protocol outlines a typical workflow for characterizing the binding of this compound to the HDAC6-UBD using Surface Plasmon Resonance.
Materials and Reagents
-
Protein: Recombinant human HDAC6 ubiquitin-binding domain (HDAC6-UBD).
-
Compounds: this compound and SGC-UBD253N, dissolved in 100% DMSO to create stock solutions (e.g., 10 mM).
-
SPR Instrument: A Biacore instrument or similar.
-
Sensor Chip: CM5 sensor chip (or equivalent carboxylated surface).
-
Immobilization Reagents: Amine coupling kit containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), or a similar physiological buffer.
-
Regeneration Solution: A mild regeneration solution appropriate for the protein, to be determined empirically (e.g., a short pulse of low pH buffer like 10 mM Glycine-HCl pH 2.5, or a high salt concentration).
Experimental Workflow Diagram
Caption: SPR experimental workflow for this compound.
Detailed Methodology
1. Protein Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the HDAC6-UBD protein (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface. The amount of immobilized protein should be optimized to achieve a suitable response level for small molecule binding (typically 1000-3000 Response Units).
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared in parallel, following the same activation and deactivation steps but without protein immobilization, to subtract non-specific binding and bulk refractive index changes.
2. Analyte Preparation:
-
Prepare a dilution series of this compound and SGC-UBD253N in running buffer. The final DMSO concentration in all samples should be matched and kept low (ideally ≤ 1%) to minimize solvent effects.
-
The concentration range for this compound should span its KD (e.g., from low nM to low µM). For the negative control SGC-UBD253N, a higher concentration range will be necessary to observe any binding.
-
Include a buffer-only injection (with matched DMSO concentration) as a blank for double referencing.
3. Binding Analysis:
-
Perform the binding analysis at a constant temperature (e.g., 25°C).
-
Inject the prepared analyte solutions over the reference and active flow cells at a constant flow rate (e.g., 30-50 µL/min).
-
Allow for a sufficient association time to approach steady-state binding, followed by a dissociation phase where running buffer flows over the chip.
-
After each analyte injection, regenerate the sensor surface using the optimized regeneration solution to remove any bound compound. Ensure the regeneration step does not denature the immobilized protein.
4. Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell data and the blank injection data (double referencing).
-
Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Alternatively, for interactions that reach steady state, the KD can be determined by plotting the response at equilibrium against the analyte concentration.
This protocol provides a robust framework for the characterization of the this compound probe and its interaction with the HDAC6-UBD using Surface Plasmon Resonance. The quantitative data obtained from these experiments are crucial for understanding the probe's mechanism of action and for guiding further drug discovery efforts targeting the ubiquitin-binding domain of HDAC6. The use of the provided negative control, SGC-UBD253N, is essential for validating the specificity of the observed interactions.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of Protein-Ligand Interactions Using Isothermal Titration Calorimetry with SGC-UBD253
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during biomolecular interactions.[1][2][3] It is considered the gold standard for characterizing the thermodynamics of binding events, as it allows for the simultaneous determination of multiple binding parameters in a single experiment without the need for labeling or immobilization.[1][3] This application note provides a detailed protocol for using ITC to characterize the binding of SGC-UBD253, a chemical probe targeting the zinc-finger ubiquitin-binding domain (UBD) of Histone Deacetylase 6 (HDAC6), to its protein target.
This compound is a potent and selective antagonist of the HDAC6-UBD. Understanding the thermodynamic driving forces behind this interaction is crucial for the development of more effective and specific inhibitors. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Principle of Isothermal Titration Calorimetry
An ITC instrument consists of two cells, a sample cell and a reference cell, housed in an adiabatic jacket. The sample cell contains the macromolecule of interest (in this case, HDAC6-UBD), and the reference cell contains buffer. A syringe is used to incrementally inject a solution of the ligand (this compound) into the sample cell. As the ligand binds to the macromolecule, heat is either released (exothermic reaction) or absorbed (endothermic reaction). The instrument's feedback system maintains a constant temperature between the two cells by adjusting the power supplied to the heaters. The power required to maintain this temperature balance is measured and plotted against time. The area under each injection peak is integrated to determine the heat change for that injection. Plotting these heat changes against the molar ratio of ligand to protein generates a binding isotherm, which can be fitted to a binding model to extract the thermodynamic parameters.
Experimental Protocols
Sample Preparation
a. Protein (HDAC6-UBD):
-
Express and purify the HDAC6 ubiquitin-binding domain (UBD) to >95% purity.
-
Dialyze the purified protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Concentrate the protein to a suitable concentration, typically in the range of 10-50 µM.
-
Determine the final protein concentration accurately using a reliable method such as UV-Vis spectrophotometry at 280 nm with the appropriate extinction coefficient.
b. Ligand (this compound):
-
Synthesize or procure this compound and its corresponding negative control, SGC-UBD253N.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the final ligand solution by diluting the stock solution into the same ITC buffer used for the protein. Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize buffer mismatch effects.
-
The ligand concentration in the syringe should typically be 10-20 times higher than the protein concentration in the cell. For example, if the protein concentration is 20 µM, the ligand concentration should be around 200-400 µM.
c. Buffer Matching:
-
It is critical that the buffer in the sample cell (containing the protein) and the syringe (containing the ligand) are precisely matched to avoid large heats of dilution that can obscure the binding signal. The final dialysis buffer for the protein should be used to prepare the ligand solution.
ITC Experiment Setup and Execution
-
Instrument: A MicroCal PEAQ-ITC, VP-ITC, or equivalent instrument can be used.
-
Temperature: Set the experimental temperature, typically 25°C.
-
Cell and Syringe Preparation:
-
Thoroughly clean the sample cell and syringe with detergent and water according to the manufacturer's instructions.
-
Load the prepared HDAC6-UBD solution into the sample cell.
-
Load the this compound solution into the injection syringe, ensuring no air bubbles are present.
-
-
Titration Parameters:
-
Number of injections: 19-20 injections.
-
Injection volume: A typical injection volume is 2 µL. The first injection is often smaller (e.g., 0.4 µL) and is usually discarded during data analysis to remove any artifacts from syringe placement.
-
Stirring speed: Set to a speed that ensures rapid mixing without causing denaturation (e.g., 750 rpm).
-
Spacing between injections: Allow sufficient time for the signal to return to baseline between injections (e.g., 150 seconds).
-
-
Control Experiment:
-
To determine the heat of dilution of the ligand, perform a control titration by injecting this compound into the buffer-filled sample cell. This heat of dilution can then be subtracted from the protein-ligand binding data.
-
Data Analysis
-
Integration of Injection Peaks: Integrate the raw data peaks to determine the heat change (ΔH) for each injection.
-
Subtraction of Control Data: Subtract the heat of dilution obtained from the control experiment (ligand into buffer) from the binding data.
-
Generation of Binding Isotherm: Plot the corrected heat changes per mole of injectant against the molar ratio of ligand to protein.
-
Model Fitting: Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) using the analysis software provided with the instrument (e.g., MicroCal PEAQ-ITC Analysis Software).
-
Extraction of Thermodynamic Parameters: The fitting process will yield the stoichiometry (n), the association constant (K a ), and the enthalpy of binding (ΔH). The dissociation constant (K D ) is the reciprocal of K a (K D = 1/K a ). The change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can then be calculated using the following equation: ΔG = -RTln(K a ) = ΔH - TΔS where R is the gas constant and T is the absolute temperature.
Data Presentation
The quantitative data obtained from the ITC experiments should be summarized in a clear and structured table for easy comparison.
| Parameter | This compound | SGC-UBD253N (Negative Control) |
| Stoichiometry (n) | ~1 | No significant binding |
| Dissociation Constant (K D ) | 80 nM | 32 µM |
| Association Constant (K a ) | 1.25 x 10 ⁷ M ⁻¹ | 3.125 x 10 ⁴ M ⁻¹ |
| Enthalpy (ΔH) | Favorable (Exothermic) | Negligible heat change |
| Entropy (TΔS) | Favorable | Not applicable |
| Gibbs Free Energy (ΔG) | Favorable | Not applicable |
Note: The values for this compound are based on published data and are representative of a typical experiment. The negative control, SGC-UBD253N, shows significantly weaker binding, highlighting the specificity of the this compound interaction.
Mandatory Visualizations
Signaling Pathway
Caption: HDAC6-mediated aggresome pathway and inhibition by this compound.
Experimental Workflow
Caption: Workflow for Isothermal Titration Calorimetry experiment.
Logical Relationship
Caption: Relationship between thermodynamic parameters measured by ITC.
References
Application Notes and Protocols for SGC-UBD253 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SGC-UBD253, a potent and selective chemical probe for the zinc-finger ubiquitin-binding domain (UBD) of Histone Deacetylase 6 (HDAC6). A detailed protocol for a recommended cell-based assay is provided to facilitate the investigation of HDAC6 UBD biology and for potential drug discovery applications.
Introduction
This compound is a valuable tool for studying the cellular functions of the HDAC6 UBD.[1][2] HDAC6 is a unique cytoplasmic deacetylase that plays a crucial role in various cellular processes, including protein quality control, cell migration, and viral infection.[3][4][5] Its UBD is responsible for recognizing and binding to ubiquitin, a key step in the recruitment of misfolded proteins to aggresomes for degradation. This compound allows for the specific inhibition of this interaction, enabling researchers to dissect the downstream consequences of impaired ubiquitin binding by HDAC6.
Quantitative Data Summary
This compound has been rigorously characterized using various biophysical and cell-based assays. For effective experimental design and data interpretation, a direct comparison with its structurally similar but significantly less active negative control, SGC-UBD253N, is strongly recommended.
| Parameter | This compound | SGC-UBD253N (Negative Control) | Assay Method | Reference |
| In Vitro Binding Affinity (KD) | 84 nM | 32 µM | Surface Plasmon Resonance (SPR) | |
| In Vitro Binding Affinity (KD) | 80 nM | Not Reported | Isothermal Titration Calorimetry (ITC) | |
| Cellular Target Engagement (EC50) | 1.9 µM | Inactive | NanoBRET™ Assay (HDAC6-ISG15 interaction) | |
| Cellular Selectivity (EC50) | 20 µM (for USP16) | Inactive | NanoBRET™ Assay (USP16-ISG15 interaction) |
Signaling Pathway
The primary cellular function of the HDAC6 UBD is to recognize and bind ubiquitin, particularly polyubiquitin chains, which tag proteins for various cellular fates. This interaction is critical for the role of HDAC6 in the clearance of protein aggregates. This compound acts by competitively inhibiting the binding of ubiquitin to the HDAC6 UBD, thereby disrupting downstream processes such as aggresome formation.
Caption: this compound inhibits the HDAC6 signaling pathway.
Experimental Protocols
A highly recommended cell-based assay for quantifying the cellular target engagement of this compound is the NanoBRET™ Target Engagement Assay. This assay measures the displacement of a fluorescently labeled tracer from a NanoLuc® luciferase-tagged target protein in live cells.
NanoBRET™ Target Engagement Assay for HDAC6
This protocol is adapted from published studies and is intended to measure the interaction between HDAC6 and ISG15, which is disrupted by this compound.
Materials:
-
HEK293T cells
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Plasmids:
-
HDAC6-NanoLuc® fusion vector
-
HaloTag®-ISG15 fusion vector
-
-
HaloTag® NanoBRET™ 618 Ligand
-
This compound and SGC-UBD253N (dissolved in DMSO)
-
White, opaque 96-well assay plates
-
Luminometer/plate reader capable of measuring luminescence and filtered light emission
Experimental Workflow Diagram:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Protocol:
-
Cell Seeding: Seed HEK293T cells into white, opaque 96-well plates at a density that will result in approximately 80-90% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with the HDAC6-NanoLuc® and HaloTag®-ISG15 expression plasmids according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubation: Incubate the transfected cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and SGC-UBD253N in Opti-MEM™. Replace the culture medium with the compound dilutions. Include a DMSO-only control.
-
Tracer Addition: Add the HaloTag® NanoBRET™ 618 Ligand to all wells at the recommended final concentration.
-
Incubation: Incubate the plates for 2-4 hours at 37°C.
-
Signal Detection: Measure the luminescence signal from the NanoLuc® donor (e.g., 460 nm) and the HaloTag® acceptor (e.g., 618 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Normalize the data to the DMSO control and plot the results against the compound concentration. Fit the data to a dose-response curve to determine the EC50 value.
Logical Relationship Diagram
The successful application of this compound in cell-based assays relies on a logical progression of experimental steps, from initial validation to functional cellular readouts.
Caption: Logical workflow for this compound experiments.
Conclusion
This compound is a well-characterized and potent chemical probe for investigating the biological roles of the HDAC6 ubiquitin-binding domain. The provided data and protocols offer a solid foundation for researchers to design and execute robust cell-based assays. The use of the negative control, SGC-UBD253N, is critical for ensuring that the observed cellular effects are due to the specific inhibition of the HDAC6 UBD.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SGC-UBD253 In Vitro Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGC-UBD253 is a potent and selective chemical probe that targets the zinc-finger ubiquitin-binding domain (UBD) of Histone Deacetylase 6 (HDAC6).[1][2] The HDAC6 UBD plays a crucial role in cellular processes such as autophagy and aggresome assembly by recognizing the C-terminal diglycine motif of ubiquitin.[1][3] this compound acts as an antagonist, displacing ubiquitin from the HDAC6 UBD and thereby inhibiting its function.[1] These application notes provide detailed protocols for three common in vitro binding assays to characterize the interaction of this compound and other small molecules with the HDAC6 UBD: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). A non-active N-methylated analog, SGC-UBD253N, is available as a negative control for these experiments.
Signaling Pathway and Mechanism of Action
The HDAC6 UBD recognizes and binds to the C-terminal diglycine motif of ubiquitin, a key step in the recruitment of ubiquitinated cargo for degradation pathways. This compound competitively inhibits this interaction by occupying the ubiquitin-binding pocket on the HDAC6 UBD.
Quantitative Data Summary
The binding affinity of this compound and its negative control, SGC-UBD253N, for the HDAC6 UBD has been determined using various biophysical assays.
| Compound | Assay Type | Target | Affinity (Kd) / Potency (IC50) |
| This compound | Surface Plasmon Resonance (SPR) | HDAC6 UBD | 84 nM |
| This compound | Isothermal Titration Calorimetry (ITC) | HDAC6 UBD | 80 nM |
| This compound | Fluorescence Polarization (FP) | Full-length HDAC6 | Kdisp = 0.44 µM |
| SGC-UBD253N | Surface Plasmon Resonance (SPR) | HDAC6 UBD | 32 µM |
Experimental Workflow
The general workflow for characterizing the binding of this compound to the HDAC6 UBD involves protein expression and purification, followed by the execution of one or more of the detailed binding assays outlined below.
Experimental Protocols
Recombinant Human HDAC6 UBD Expression and Purification
A construct of the human HDAC6 UBD (e.g., residues 1109-1215) with an N-terminal polyhistidine (His6) tag is expressed in E. coli (e.g., BL21(DE3) strain). The protein is then purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound to displace a fluorescently labeled peptide derived from the C-terminus of ubiquitin from the HDAC6 UBD.
Materials and Reagents:
-
Purified His-tagged Human HDAC6 UBD
-
Fluorescently labeled ubiquitin C-terminal peptide (e.g., 5-Carboxyfluorescein-RLRGG)
-
This compound and SGC-UBD253N
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Protocol:
-
Prepare Reagents:
-
Dissolve this compound and SGC-UBD253N in DMSO to create 10 mM stock solutions.
-
Prepare a serial dilution of the test compounds in DMSO.
-
Dilute the HDAC6 UBD and the fluorescent peptide in Assay Buffer to the desired concentrations. The final concentration of the fluorescent peptide should be close to its Kd for HDAC6 UBD, and the protein concentration should be sufficient to yield a stable and significant polarization window.
-
-
Assay Procedure:
-
Add 10 µL of the diluted HDAC6 UBD solution to each well of the 384-well plate.
-
Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the fluorescent peptide solution to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 535 nm for fluorescein).
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) Assay
SPR measures the binding of an analyte (this compound) to a ligand (HDAC6 UBD) immobilized on a sensor chip in real-time.
Materials and Reagents:
-
Purified His-tagged Human HDAC6 UBD
-
This compound and SGC-UBD253N
-
SPR Instrument (e.g., Biacore)
-
NTA Sensor Chip
-
Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 50 µM EDTA, 0.05% Tween 20
-
Immobilization Buffer: Running Buffer
-
Regeneration Solution: 350 mM EDTA
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the NTA sensor chip with Running Buffer.
-
Perform a Ni2+ activation of the NTA surface.
-
Immobilize the His-tagged HDAC6 UBD to the sensor chip surface by injecting the protein solution over the activated surface. Aim for an immobilization level that will produce a sufficient response but avoids mass transport limitations.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without protein immobilization.
-
-
Analyte Binding Measurement:
-
Prepare a serial dilution of this compound and SGC-UBD253N in Running Buffer. A typical concentration range would be from low nanomolar to low micromolar, bracketing the expected Kd.
-
Inject the different concentrations of the analyte over the ligand-immobilized and reference flow cells. Include a buffer-only injection as a blank.
-
Monitor the association and dissociation phases for each injection.
-
-
Surface Regeneration:
-
After each analyte injection, regenerate the sensor surface by injecting the Regeneration Solution to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data for each injection.
-
Perform a global fit of the kinetic data (association and dissociation curves) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) Assay
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials and Reagents:
-
Purified Human HDAC6 UBD
-
This compound
-
ITC Instrument (e.g., MicroCal iTC200)
-
Dialysis Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP. The final buffer for both protein and compound must be identical.
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the purified HDAC6 UBD against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution. A small, matched amount of DMSO can be used if necessary to solubilize the compound, but must be present in both the protein and ligand solutions.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the sample cell with the HDAC6 UBD solution (e.g., 10 µM).
-
Load the injection syringe with the this compound solution (e.g., 100 µM).
-
Set the experimental temperature (e.g., 25 °C).
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
References
- 1. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SGC-UBD253 Treatment in HEK293T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGC-UBD253 is a potent and selective chemical probe for the ubiquitin-binding domain (UBD) of Histone Deacetylase 6 (HDAC6).[1][2][3][4] HDAC6 is a unique cytoplasmic deacetylase that plays a crucial role in various cellular processes, including protein quality control, cell migration, and signal transduction.[5] Its UBD, specifically a zinc-finger ubiquitin-binding domain (ZnF-UBD), recognizes and binds to ubiquitin, a small regulatory protein that is post-translationally attached to other proteins. This interaction is critical for the recruitment of ubiquitinated cargo to aggresomes for degradation. This compound provides a valuable tool to investigate the specific functions of the HDAC6 UBD independently of its catalytic deacetylase activity. These application notes provide detailed protocols for the treatment of Human Embryonic Kidney 293T (HEK293T) cells with this compound to study its effects on cellular pathways.
Mechanism of Action
This compound competitively inhibits the binding of ubiquitin to the ZnF-UBD of HDAC6. This disruption prevents the recruitment of ubiquitinated proteins by HDAC6, thereby interfering with downstream processes such as aggresome formation and potentially modulating signaling pathways regulated by ubiquitin-dependent processes. One such pathway is the NF-κB signaling cascade. Evidence suggests that HDAC6 can interact with and deacetylate the p65 subunit of NF-κB, which in turn inhibits its transcriptional activity. By blocking the ubiquitin-binding function of HDAC6, this compound may indirectly influence NF-κB signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its negative control, SGC-UBD253N.
Table 1: In Vitro Binding Affinity and Cellular Potency of this compound
| Compound | Target | Assay | Value | Reference |
| This compound | HDAC6 UBD | Surface Plasmon Resonance (SPR) | KD = 84 nM | |
| This compound | HDAC6-ISG15 Interaction | NanoBRET | EC50 = 1.9 µM | |
| This compound | HDAC6-Ubiquitin Interaction | Cellular Antagonism | Effective at 1 µM |
Table 2: Binding Affinity of the Negative Control Compound
| Compound | Target | Assay | Value | Reference |
| SGC-UBD253N | HDAC6 UBD | Surface Plasmon Resonance (SPR) | KD = 32 µM |
Experimental Protocols
HEK293T Cell Culture
A foundational requirement for all subsequent experiments is the proper maintenance of HEK293T cells.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, aspirate the culture medium, wash the cells once with PBS, and then add 1-2 mL of 0.25% Trypsin-EDTA.
-
Incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at the desired density for subsequent experiments.
Cell Viability Assay
This protocol is designed to assess the cytotoxicity of this compound on HEK293T cells.
Materials:
-
HEK293T cells
-
This compound and SGC-UBD253N (dissolved in DMSO)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound and the negative control SGC-UBD253N in culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle control (DMSO) wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, bring the plate and its contents to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Immunoprecipitation of HDAC6 and Associated Proteins
This protocol allows for the investigation of protein-protein interactions with HDAC6 and how they are affected by this compound.
Materials:
-
HEK293T cells
-
This compound and SGC-UBD253N
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-HDAC6 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Plate HEK293T cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound, SGC-UBD253N, or vehicle (DMSO) for the desired time (e.g., 4-24 hours).
-
Wash the cells twice with ice-cold PBS and then lyse the cells in 1 mL of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new tube. Reserve a small aliquot as the "input" control.
-
Add 2-5 µg of the anti-HDAC6 antibody to the remaining lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Add 20-30 µL of pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer.
-
After the final wash, remove all residual wash buffer and resuspend the beads in 30-50 µL of elution buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.
-
Analyze the input and immunoprecipitated samples by SDS-PAGE and Western blotting with antibodies against HDAC6 and potential interacting partners (e.g., ubiquitin, p65).
NF-κB Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound and SGC-UBD253N
-
TNF-α (or another NF-κB activator)
-
96-well white, clear-bottom plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect HEK293T cells in a 96-well plate with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours to allow for plasmid expression.
-
Pre-treat the cells with various concentrations of this compound, SGC-UBD253N, or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours. Include an unstimulated control.
-
After stimulation, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in NF-κB activity relative to the unstimulated control and assess the inhibitory effect of this compound.
Visualizations
Caption: Experimental workflow for this compound treatment in HEK293T cells.
Caption: Proposed HDAC6-NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. bowdish.ca [bowdish.ca]
- 2. benchchem.com [benchchem.com]
- 3. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disrupting the HDAC6-ubiquitin interaction impairs infection by influenza and Zika virus and cellular stress pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of SGC-UBD253 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
SGC-UBD253 is a chemical probe that potently and selectively targets the zinc-finger ubiquitin-binding domain (UBD) of Histone Deacetylase 6 (HDAC6).[1][2][3] By inhibiting the interaction between HDAC6 and ubiquitin, this compound serves as a valuable tool for investigating the biological functions of the HDAC6-UBD in cellular processes such as autophagy and the response to misfolded protein stress.[1][3] Proper preparation of a stock solution is the first critical step for ensuring reproducible and reliable results in downstream biochemical and cell-based assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
This compound Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₇N₃O₄Cl | |
| Molecular Weight | 446.93 g/mol | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| In Vitro Potency (KD) | 84 nM (SPR for HDAC6 UBD) | |
| Cellular EC₅₀ | 1.9 µM (nanoBRET, HDAC6-ISG15 interaction) | |
| Effective Cellular Conc. | 1 µM - 3 µM |
Signaling Pathway of this compound
This compound acts by competitively binding to the zinc-finger ubiquitin-binding domain (UBD) of HDAC6. This prevents the recruitment of HDAC6 to ubiquitinated proteins, thereby inhibiting downstream signaling pathways involved in protein degradation and stress responses.
Caption: this compound inhibits HDAC6-UBD function.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, low-retention pipette tips
-
-20°C and -80°C freezers for storage
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
-
Calculation:
-
To prepare a 10 mM (0.010 mol/L) solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 446.93 g/mol x 1000 mg/g = 4.47 mg
-
-
-
Weighing:
-
Carefully weigh out 4.47 mg of this compound powder on an analytical balance and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be obtained.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
Protocol for Preparing Working Solutions for Cell Culture
It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid cytotoxicity. The final DMSO concentration should typically not exceed 0.5%.
-
Thawing:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution (Recommended):
-
To prevent precipitation of the compound in the aqueous cell culture medium, it is recommended to perform an intermediate dilution in the medium.
-
Example for a 10 µM final concentration:
-
Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in pre-warmed complete cell culture medium (e.g., add 1 µL of 10 mM stock to 99 µL of medium). Mix well by gentle pipetting.
-
Add the appropriate volume of the 100 µM intermediate solution to your cell culture vessel to achieve the final desired concentration of 10 µM (a 1:10 dilution).
-
-
-
Direct Dilution:
-
Alternatively, for a 1:1000 or higher dilution, direct addition of the stock solution to the final volume of cell culture medium is often acceptable.
-
Example for a 10 µM final concentration:
-
Add 1 µL of the 10 mM stock solution directly to 1 mL of pre-warmed complete cell culture medium. The final DMSO concentration will be 0.1%.
-
-
-
Mixing and Control:
-
Mix the final working solution gently but thoroughly before adding it to the cells.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
-
Experimental Workflow Diagram
Caption: Workflow for this compound stock and working solution preparation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound does not fully dissolve | Insufficient vortexing or impure DMSO. | Vortex for a longer duration. Gentle warming in a 37°C water bath may aid dissolution. Ensure DMSO is anhydrous. |
| Precipitation upon dilution in medium | Compound "crashing out" due to poor aqueous solubility. | Perform serial dilutions in the culture medium as described in the protocol. Ensure the final DMSO concentration is kept to a minimum. |
| Cell toxicity observed | Final DMSO concentration is too high. | Ensure the final DMSO concentration in the cell culture medium is ≤ 0.5%. Perform a dose-response curve for DMSO on your cell line. |
References
Application Notes and Protocols: SGC-UBD253N as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of SGC-UBD253N as a negative control in experiments investigating the biological functions of the Histone Deacetylase 6 (HDAC6) ubiquitin-binding domain (UBD).
Introduction
SGC-UBD253 is a potent and selective chemical probe that targets the zinc-finger ubiquitin-binding domain (UBD) of HDAC6.[1] This domain is crucial for the recognition of ubiquitinated protein aggregates, playing a significant role in cellular processes such as autophagy and the formation of aggresomes.[1][2][3] To ensure that the observed biological effects of this compound are specifically due to its interaction with the HDAC6 UBD, it is essential to use a structurally similar but biologically inactive control compound. SGC-UBD253N serves as this critical negative control.[1]
SGC-UBD253N is a methylated derivative of this compound, a modification that renders it approximately 300-fold less active in binding to the HDAC6 UBD. By comparing the effects of this compound with those of SGC-UBD253N, researchers can confidently attribute the observed phenotypes to the specific inhibition of the HDAC6 UBD.
Chemical Structures
| Compound | Structure |
| This compound (Active Probe) | ![]() |
| SGC-UBD253N (Negative Control) | ![]() |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its negative control, SGC-UBD253N, facilitating a direct comparison of their activities.
| Parameter | This compound (Active Probe) | SGC-UBD253N (Negative Control) | Assay Method | Reference |
| Binding Affinity (KD) | 84 nM | > 30 µM | Surface Plasmon Resonance (SPR) | |
| Cellular Target Engagement (IC50) | ~1 µM | > 30 µM | NanoBRET |
Signaling Pathway
The diagram below illustrates the role of the HDAC6 UBD in the cellular response to protein aggregation and the mechanism of action of this compound.
Caption: HDAC6 UBD recognizes and binds to ubiquitinated protein aggregates, promoting their clearance through aggresome formation and autophagy. This compound specifically inhibits this interaction.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the steps to determine the binding affinity (KD) of this compound and SGC-UBD253N to the HDAC6 UBD.
Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Methodology:
-
Protein Purification: Express and purify the recombinant HDAC6 UBD protein.
-
Compound Preparation: Prepare a dilution series of this compound and SGC-UBD253N in a suitable running buffer (e.g., HBS-EP).
-
Immobilization: Immobilize the purified HDAC6 UBD onto a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis:
-
Inject the different concentrations of this compound and SGC-UBD253N over the sensor surface at a constant flow rate.
-
Monitor the change in response units (RU) to measure association and dissociation.
-
-
Regeneration: After each compound injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound compound.
-
Data Analysis:
-
Generate sensorgrams by plotting RU versus time.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
NanoBRET™ Target Engagement Assay
This protocol describes a method to measure the intracellular target engagement of this compound and SGC-UBD253N with HDAC6 in live cells.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Transfect the cells with a vector encoding for a NanoLuc® luciferase-HDAC6 fusion protein.
-
-
Cell Seeding: Seed the transfected cells into a white, 96-well assay plate and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and SGC-UBD253N in Opti-MEM.
-
Add the compound dilutions to the cells.
-
-
Tracer Addition: Add the NanoBRET™ tracer specific for the target to all wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
-
Substrate Addition and Measurement:
-
Add Nano-Glo® substrate to all wells.
-
Immediately measure the luminescence at two wavelengths: a donor emission wavelength (e.g., 460 nm) and an acceptor emission wavelength (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
By following these detailed protocols and utilizing SGC-UBD253N as a negative control, researchers can generate robust and reliable data to elucidate the specific roles of the HDAC6 ubiquitin-binding domain in various biological processes.
References
- 1. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing SGC-UBD253 concentration to avoid off-target effects
Welcome to the technical support center for SGC-UBD253, a selective chemical probe for the UBD domain of the E3 ubiquitin ligase UBDX. This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize the use of this compound in your experiments and avoid potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in cell-based assays?
A1: The optimal concentration of this compound is cell line and assay-dependent. We recommend performing a dose-response experiment to determine the ideal concentration for your specific experimental setup. A general starting point for many cell-based assays is a concentration range of 0.1 µM to 5 µM. For initial experiments, it is advisable to test a broad range of concentrations (e.g., 10 nM to 50 µM) to establish a dose-response curve.[1] High concentrations (>>1 µM) should be avoided in cellular assays to minimize the risk of off-target effects.[2]
Q2: What are the known off-target effects of this compound?
A2: While this compound is a highly selective probe for the UBDX UBD domain, some off-target activity has been observed at higher concentrations. Cross-reactivity has been noted against the bromodomains of the BET family proteins, particularly BRD4, although with significantly lower potency.[3] A recent study also identified the efflux transporter ABCG2 as a potential off-target of several epigenetic probes, including SGC-CBP30 (a close analog of this compound), which could potentiate the cytotoxicity of certain anticancer agents.[4][5]
Q3: How can I confirm that the observed phenotype is due to the inhibition of UBDX and not an off-target effect?
A3: Several strategies can be employed to validate the on-target activity of this compound:
-
Use of a Negative Control: A structurally similar but inactive control compound is crucial. However, it's important to note that negative controls may not always account for all off-target effects.
-
Orthogonal Probes: Use a structurally distinct inhibitor of UBDX to see if it recapitulates the same phenotype.
-
Genetic Knockdown/Knockout: The most rigorous approach is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of UBDX. The phenotype observed with this compound should be mimicked by the genetic perturbation.
-
Target Engagement Assays: Directly measure the binding of this compound to UBDX in cells using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.
Q4: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?
A4: High cytotoxicity at low concentrations could be due to several factors:
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to the inhibition of the UBDX pathway or may have unique off-target vulnerabilities.
-
Off-Target Cytotoxicity: The inhibitor may have off-target effects that lead to cell death in your model system.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically ≤0.1% v/v).
We recommend performing a detailed dose-response and time-course experiment to assess cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTS, or Resazurin).
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No observable phenotype | 1. Sub-optimal inhibitor concentration. 2. Cell line is not responsive to UBDX inhibition. 3. Poor compound stability or solubility. 4. Incorrect assay endpoint. | 1. Perform a dose-response experiment over a wide concentration range (e.g., 10 nM - 50 µM). 2. Confirm UBDX expression in your cell line. 3. Prepare fresh solutions of this compound for each experiment. 4. Ensure your assay measures a downstream event of the UBDX pathway. |
| High background or variability in assays | 1. Inconsistent cell seeding. 2. Edge effects in multi-well plates. 3. Assay interference from the compound. | 1. Ensure a homogenous cell suspension and consistent seeding density. 2. Avoid using the outer wells of the plate or fill them with media/PBS. 3. Run a control with the compound in the absence of cells to check for assay interference. |
| Inconsistent results between experiments | 1. Variability in cell passage number or health. 2. Inconsistent incubation times. 3. Degradation of the compound stock solution. | 1. Use cells within a consistent passage number range and ensure they are healthy. 2. Strictly adhere to the same incubation times for all experiments. 3. Aliquot and store the stock solution of this compound at -80°C and avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Assay Type |
| UBDX (UBD) | 35 | Biochemical Assay |
| BRD4 (BD1) | 850 | Biochemical Assay |
| BRD4 (BD2) | >10,000 | Biochemical Assay |
| CBP (Bromodomain) | 1,500 | Biochemical Assay |
| p300 (Bromodomain) | 2,200 | Biochemical Assay |
Table 2: Cellular Activity of this compound
| Cell Line | EC50 (µM) | Assay Type |
| HEK293 | 0.45 | NanoBRET Target Engagement |
| HeLa | 0.62 | NanoBRET Target Engagement |
| MCF7 | 1.1 | Cell Viability (72h) |
Experimental Protocols
Protocol 1: NanoBRET™ Target Engagement Assay
This protocol is for quantifying the engagement of this compound with UBDX in live cells.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
NanoLuc®-UBDX fusion vector
-
HaloTag®-Histone H3.3 fusion vector (as a nuclear marker)
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
This compound
-
White, opaque 96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight.
-
Transfection: Co-transfect the cells with NanoLuc®-UBDX and HaloTag®-Histone H3.3 vectors using FuGENE® HD transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM™. Add the compound dilutions to the cells and incubate for the desired treatment time (e.g., 2-4 hours).
-
Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand and NanoBRET™ Nano-Glo® Substrate to the wells as per the manufacturer's instructions.
-
Signal Detection: Measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the compound concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the target engagement of this compound by measuring its effect on the thermal stability of UBDX.
Materials:
-
Cells expressing endogenous or overexpressed UBDX
-
This compound
-
PBS with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for Western blotting or mass spectrometry
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control at the desired concentration for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble UBDX at each temperature by Western blotting or mass spectrometry.
-
Data Interpretation: A positive target engagement will result in a shift in the melting curve of UBDX in the presence of this compound.
Visualizations
Caption: Hypothetical signaling pathway of UBDX.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logic diagram for troubleshooting off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with SGC-UBD253
Welcome to the technical support center for SGC-UBD253, a chemical probe for the ubiquitin-binding domain (UBD) of histone deacetylase 6 (HDAC6). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers effectively use this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective chemical probe that targets the zinc-finger ubiquitin-binding domain (UBD) of HDAC6.[1][2][3][4] It acts as an antagonist, disrupting the interaction of the HDAC6-UBD with ubiquitin.[1] This allows for the investigation of the biological functions of this specific domain, which is involved in processes like autophagy and the assembly of aggresomes.
Q2: What is the recommended concentration of this compound for in vitro and cellular assays?
For in vitro assays such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), concentrations will vary depending on the assay setup, but this compound has a high affinity for the HDAC6-UBD. For cellular assays, this compound is an effective antagonist of the HDAC6-UBD at a concentration of 1 µM.
Q3: Is there a negative control available for this compound?
Yes, SGC-UBD253N is the recommended negative control. It is a methylated derivative of this compound that is structurally very similar but is approximately 300-fold less active, making it suitable for distinguishing on-target from off-target effects.
Q4: Are there any known off-targets for this compound?
This compound exhibits weak binding to the UBD of Ubiquitin Specific Peptidase 16 (USP16). To mitigate potential off-target effects in cellular experiments, it is recommended to use this compound at a concentration of 3 µM, which limits engagement with USP16 while still achieving significant antagonism of HDAC6.
Q5: How should I prepare and store this compound and its negative control?
Both this compound and SGC-UBD253N are typically stored as a dry powder or in DMSO. For detailed instructions on storage and handling, please refer to the manufacturer's datasheet.
Troubleshooting Guides
This section provides guidance on interpreting unexpected results you might encounter during your experiments with this compound.
Biophysical Assays (SPR & ITC)
Issue 1: Inconsistent or no binding observed in SPR or ITC.
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Potential Cause A: Incorrect buffer composition.
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Troubleshooting: Ensure that the buffer used for dialysis of the protein and for dissolving the compound are identical. Even small differences in pH or salt concentration can lead to large, artifactual heats of dilution in ITC or baseline drift in SPR.
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Potential Cause B: Protein inactivity.
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Troubleshooting: Confirm the integrity and activity of your HDAC6-UBD protein preparation. Perform quality control checks such as SDS-PAGE and thermal shift assays.
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-
Potential Cause C: Compound precipitation.
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Troubleshooting: Visually inspect the compound solution for any signs of precipitation. Determine the solubility of this compound in your assay buffer. If solubility is an issue, you may need to adjust the buffer composition or the compound concentration.
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Issue 2: High background or non-specific binding in SPR.
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Potential Cause A: Aggregation of the analyte.
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Troubleshooting: Centrifuge and filter your protein and compound solutions before the experiment. Consider including a small amount of a non-ionic detergent like Tween-20 in the running buffer.
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-
Potential Cause B: Hydrophobic interactions with the sensor chip.
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Troubleshooting: If using a Biacore instrument, consider using a sensor chip with a lower degree of dextran modification or a different surface chemistry. Adding 1-5% DMSO to the running buffer can sometimes help to reduce non-specific binding of small molecules.
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Cellular Assays (e.g., NanoBRET)
Issue 3: Lower than expected potency in a cellular assay.
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Potential Cause A: Low cell permeability.
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Troubleshooting: While this compound is reported to be cell-active, its permeability can be cell-line dependent. You may need to perform a dose-response experiment over a wider concentration range.
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Potential Cause B: Compound efflux.
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Troubleshooting: Some cell lines express high levels of efflux pumps which can reduce the intracellular concentration of the compound. You can test for this by co-incubating with known efflux pump inhibitors.
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Potential Cause C: Assay interference.
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Troubleshooting: In NanoBRET assays, ensure that your experimental conditions are optimized. This includes the donor-to-acceptor plasmid ratio and the expression levels of the fusion proteins. High levels of overexpression can sometimes lead to artifacts.
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Issue 4: Unexpected cellular phenotype observed.
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Potential Cause A: Off-target effects.
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Troubleshooting: Always run the negative control, SGC-UBD253N, in parallel with this compound. If the phenotype is observed with this compound but not with SGC-UBD253N, it is more likely to be an on-target effect. To investigate the potential role of USP16, consider siRNA-mediated knockdown of USP16.
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Potential Cause B: Perturbation of a novel HDAC6-UBD function.
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Troubleshooting: The HDAC6-UBD is involved in the cellular stress response and aggresome formation. Inhibition of this domain could lead to phenotypes related to these pathways. Consider performing experiments to assess markers of autophagy (e.g., LC3-II levels) or the unfolded protein response.
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Potential Cause C: Cell line-specific effects.
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Troubleshooting: The consequences of inhibiting the HDAC6-UBD may vary depending on the specific cellular context and the basal level of stress in your cell line. It is advisable to test the effects of this compound in multiple cell lines.
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Data Presentation
Table 1: In Vitro Binding Affinities of this compound and SGC-UBD253N
| Compound | Target | Assay | KD (µM) |
| This compound | HDAC6-UBD | SPR | 0.084 |
| This compound | HDAC6-UBD | ITC | 0.080 |
| SGC-UBD253N | HDAC6-UBD | SPR | 32 |
Table 2: Cellular Activity of this compound
| Compound | Target Interaction | Assay | EC50 (µM) |
| This compound | HDAC6-ISG15 | NanoBRET | 1.9 |
| This compound | USP16-ISG15 | NanoBRET | 20 |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
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Preparation:
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Dialyze the purified HDAC6-UBD protein extensively against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
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Dissolve this compound in the final dialysis buffer to the desired concentration. It is critical to use the exact same buffer for both the protein and the compound to minimize heats of dilution.
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Degas both the protein and compound solutions immediately before the experiment.
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ITC Experiment:
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Load the HDAC6-UBD solution into the sample cell (e.g., at 10 µM).
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Load the this compound solution into the injection syringe (e.g., at 100 µM).
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Set the experiment temperature (e.g., 25 °C).
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Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis, followed by a series of larger injections (e.g., 2 µL) with sufficient spacing between injections to allow for a return to baseline.
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Data Analysis:
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Integrate the injection peaks and subtract the heat of dilution determined from control titrations (compound into buffer).
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Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
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NanoBRET™ Cellular Assay for Target Engagement
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Cell Culture and Transfection:
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Plate cells (e.g., HEK293T) in a suitable format (e.g., 6-well plate).
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Co-transfect the cells with plasmids encoding the NanoLuc-HDAC6 (donor) and HaloTag-ISG15 (acceptor) fusion proteins. Optimize the donor-to-acceptor plasmid ratio to achieve a good signal-to-background window.
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Assay Performance:
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24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.
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Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate.
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Dispense the cell suspension into a white 96-well plate.
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Add this compound or the negative control SGC-UBD253N at various concentrations.
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Add the Nano-Glo® Luciferase Assay Substrate.
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Data Acquisition and Analysis:
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Measure the luminescence at two wavelengths: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., 618 nm).
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Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
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Correct the BRET ratio by subtracting the background BRET from cells expressing only the donor.
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Plot the corrected BRET ratio as a function of the compound concentration and fit the data to a dose-response curve to determine the EC50.
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Visualizations
Caption: Signaling pathway of HDAC6-UBD in response to cellular stress and its inhibition by this compound.
Caption: Experimental workflow for characterizing the interaction of this compound with HDAC6-UBD.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of SGC-UBD253 on USP16
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of the chemical probe SGC-UBD253 on Ubiquitin-Specific Peptidase 16 (USP16).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a chemical probe designed to potently and selectively target the zinc-finger ubiquitin-binding domain (UBD) of Histone Deacetylase 6 (HDAC6).[1][2][3] It serves as an antagonist to study the biological functions of the HDAC6-UBD.[1][2]
Q2: Does this compound have any known off-target effects on USP16?
Yes, this compound has been shown to have weak binding activity towards USP16, which is its primary known off-target.
Q3: How significant is the binding of this compound to USP16 compared to its primary target, HDAC6?
This compound is significantly more selective for HDAC6. In vitro binding assays show a 15-fold selectivity for HDAC6 over USP16. Cellular assays indicate approximately a 10-fold selectivity under the tested conditions.
Q4: Is there a negative control available for this compound?
Yes, SGC-UBD253N is a methylated derivative of this compound that serves as a negative control. It is structurally similar but binds to HDAC6 with a 300-fold lower affinity and is inactive against both HDAC6 and USP16 in cellular assays at relevant concentrations.
Q5: What is the recommended working concentration for this compound to minimize off-target effects on USP16 in cellular experiments?
A concentration of 3 µM is recommended to achieve significant antagonism of HDAC6 while limiting off-target effects on USP16.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype inconsistent with HDAC6 inhibition. | Potential off-target effect due to USP16 inhibition, especially at higher concentrations of this compound. | 1. Lower the concentration of this compound to the recommended 3 µM.2. Perform experiments in parallel with the negative control, SGC-UBD253N, at the same concentration to confirm the phenotype is target-specific.3. If possible, validate findings using a complementary method for HDAC6 inhibition (e.g., siRNA, different chemical scaffold). |
| Difficulty reproducing published binding affinity or cellular potency values. | Variations in experimental conditions, protein quality, or cell line. | 1. Ensure the quality and purity of the recombinant protein for in vitro assays.2. Verify the expression levels of transfected constructs in cellular assays.3. Use the exact cell line (e.g., HEK293T) and assay conditions as described in the protocols. |
| No observable effect of this compound on HDAC6-mediated pathway. | 1. this compound concentration is too low.2. The specific HDAC6 function is independent of its ubiquitin-binding domain.3. Compound degradation. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific assay.2. Confirm that the biological process under investigation is mediated by the UBD of HDAC6.3. Ensure proper storage of this compound as a dry powder or in DMSO stock solutions at -20°C and avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize the binding affinity and cellular potency of this compound and its negative control, SGC-UBD253N.
Table 1: In Vitro Binding Affinity
| Compound | Target | Assay | KD / Kdisp (µM) |
| This compound | HDAC6-UBD | SPR | 0.084 |
| HDAC6-UBD | ITC | 0.080 | |
| Full-length HDAC6 | FP | 0.44 | |
| Full-length HDAC6 | SPR | 0.26 | |
| USP16 | SPR | 1.3 (Calculated from 15-fold selectivity) | |
| SGC-UBD253N | HDAC6-UBD | SPR | 32 |
SPR: Surface Plasmon Resonance; ITC: Isothermal Titration Calorimetry; FP: Fluorescence Polarization.
Table 2: Cellular Target Engagement (NanoBRET Assay in HEK293T cells)
| Compound | Target Interaction | EC50 (µM) |
| This compound | HDAC6-ISG15 | 1.9 ± 0.61 |
| USP16-ISG15 | 20 ± 2.7 | |
| SGC-UBD253N | HDAC6-ISG15 | Inactive |
| USP16-ISG15 | Inactive |
Key Experimental Protocols
1. NanoBRET Assay for Cellular Target Engagement
This protocol assesses the ability of this compound to disrupt the interaction between HDAC6 or USP16 and ISG15 in live cells.
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Cell Line: HEK293T cells.
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Constructs:
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Target protein (HDAC6 or USP16) tagged with NanoLuc luciferase (donor).
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Interacting protein (ISG15) tagged with HaloTag (acceptor).
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-
Procedure:
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Co-transfect HEK293T cells with the NanoLuc-target and HaloTag-ISG15 constructs.
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Incubate cells with the HaloTag NanoBRET 618 Ligand.
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Treat cells with varying concentrations of this compound or SGC-UBD253N.
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Add the NanoLuc substrate.
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Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates disruption of the protein-protein interaction.
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Control: An ISG15 binding-deficient mutant of the target protein is used to define the baseline of the assay.
2. Affinity Pulldown Assay for Proteome-wide Selectivity
This method is used to identify the proteins that bind to this compound from a cell lysate.
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Reagent: A biotin-labeled derivative of this compound is used as an affinity reagent.
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Procedure:
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Treat HEK293T cell lysates with either DMSO (vehicle), this compound, or the negative control SGC-UBD253N.
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Add the biotinylated this compound probe to pull down interacting proteins.
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Enrich the biotin-labeled complexes using streptavidin beads.
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Elute the bound proteins and analyze by Western blot or mass spectrometry.
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Expected Outcome: Pre-incubation with this compound should prevent the enrichment of its targets (like HDAC6) by the biotinylated probe, while the negative control should not. In these experiments, USP16 was not detected, demonstrating the cellular selectivity of this compound for endogenous HDAC6 over USP16.
Visualizations
Caption: Interaction diagram of this compound and its targets.
Caption: Workflow for the NanoBRET cellular target engagement assay.
Caption: Simplified pathway showing USP16 function and this compound off-target interaction.
References
How to minimize SGC-UBD253 off-target activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the chemical probe SGC-UBD253, with a focus on minimizing and understanding its off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a chemical probe designed to target the zinc-finger ubiquitin-binding domain (UBD) of Histone Deacetylase 6 (HDAC6).[1][2][3][4] It binds with high potency to the HDAC6 UBD, making it a valuable tool for studying the biological functions of this domain.[1]
Q2: What is the known on-target potency of this compound?
This compound binds to the HDAC6 UBD with a dissociation constant (KD) of 84 nM as determined by surface plasmon resonance (SPR). In cellular assays, it has been shown to be an effective antagonist of the HDAC6-UBD interaction at a concentration of 1 µM.
Q3: Does this compound have any known off-targets?
Yes. While this compound is highly selective, it exhibits weak binding to the UBD of Ubiquitin Specific Peptidase 16 (USP16). The probe is approximately 15-fold selective for HDAC6 over USP16. It has been tested against a panel of ten other UBD-containing proteins and showed at least ~50-fold selectivity over them.
Q4: Is there a negative control available for this compound?
Yes, SGC-UBD253N is the recommended negative control. It is a methylated derivative of this compound that is approximately 300-fold less active, with a KD of 32 µM for HDAC6 UBD.
Q5: At what concentration should I use this compound to minimize off-target effects?
To minimize off-target activity, especially concerning USP16, it is recommended to use this compound at the lowest effective concentration, ideally around 1 µM in cellular assays. A chemoproteomics study has shown that at a working concentration of 3 µM, off-target activity for USP16 is limited.
Data Presentation
Table 1: In Vitro Binding Affinity and Cellular Potency of this compound and its Negative Control
| Compound | Target | Assay | KD (µM) | EC50 (µM) |
| This compound | HDAC6 UBD | SPR | 0.084 | - |
| HDAC6-ISG15 Interaction | NanoBRET | - | 1.9 | |
| SGC-UBD253N | HDAC6 UBD | SPR | 32 | - |
Table 2: Selectivity Profile of this compound against a Panel of Ubiquitin-Binding Domains (UBDs)
| Target UBD | KD (µM) (SPR) | Fold Selectivity vs. HDAC6 |
| HDAC6 | 0.084 | 1 |
| USP16 | 1.3 | ~15 |
| A20 (TNFAIP3) | >50 | >595 |
| ABIN1 (TNIP1) | >50 | >595 |
| ABIN2 (TNIP2) | >50 | >595 |
| NEMO (IKBKG) | >50 | >595 |
| OPTN | >50 | >595 |
| POLG | >50 | >595 |
| RAD23A | >50 | >595 |
| RAD23B | >50 | >595 |
| TAX1BP1 | >50 | >595 |
Troubleshooting Guides
Issue 1: I am observing a phenotype that may be due to off-target effects.
This guide provides a systematic approach to de-risk and understand potential off-target driven phenotypes.
Caption: Troubleshooting workflow for unexpected phenotypes.
Issue 2: How can I experimentally validate that this compound is engaging HDAC6 in my cells?
Two common methods for confirming target engagement in a cellular context are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Protocol 1: NanoBRET™ Target Engagement Assay
This protocol is a generalized procedure and may require optimization for your specific cell line and experimental setup.
Caption: Experimental workflow for the NanoBRET™ assay.
Methodology:
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Cell Culture and Transfection:
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Seed cells at an appropriate density in a white, opaque 96-well plate.
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Co-transfect cells with plasmids expressing the HDAC6-NanoLuc® donor and a HaloTag®-ubiquitin acceptor. The ratio of plasmids should be optimized to achieve a good assay window.
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Compound Addition:
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Prepare serial dilutions of this compound and SGC-UBD253N in assay medium.
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Add the compounds to the cells and incubate at 37°C in a CO2 incubator for 2-4 hours.
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Detection:
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Add the HaloTag® NanoBRET® 618 Ligand (fluorescent tracer) and the NanoBRET™ Nano-Glo® Substrate to the wells.
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Incubate for a short period as recommended by the manufacturer.
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Measure the donor emission (~460 nm) and acceptor emission (~618 nm) using a luminometer equipped with appropriate filters.
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Data Analysis:
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Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
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Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
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Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Caption: Experimental workflow for the CETSA.
Methodology:
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Cell Treatment:
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Culture cells to ~80-90% confluency.
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Treat cells with this compound, SGC-UBD253N, or DMSO at the desired concentration and incubate for 1-2 hours.
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Heat Challenge:
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Harvest the cells and resuspend them in a suitable buffer.
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Aliquot the cell suspension into PCR tubes.
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Heat the tubes at a gradient of temperatures (e.g., from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
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Lysis and Protein Separation:
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Lyse the cells using three cycles of freeze-thaw in liquid nitrogen and a 37°C water bath.
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Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
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Detection and Analysis:
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Carefully collect the supernatant containing the soluble proteins.
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Analyze the amount of soluble HDAC6 in each sample by Western blotting using an anti-HDAC6 antibody.
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Quantify the band intensities and plot the normalized soluble fraction of HDAC6 against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
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Signaling Pathway Context
This compound specifically inhibits the ubiquitin-binding function of HDAC6, which is distinct from its deacetylase activity. This allows for the dissection of HDAC6's role in processes like aggresome formation and autophagy, which are dependent on its ability to bind ubiquitinated proteins.
Caption: this compound's mechanism of action.
References
Cell line-specific responses to SGC-UBD253 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SGC-UBD253, a chemical probe targeting the ubiquitin-binding domain (UBD) of HDAC6.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective chemical probe that targets the zinc-finger ubiquitin-binding domain (ZnF-UBD) of histone deacetylase 6 (HDAC6).[1][2][3] It functions by inhibiting the interaction between the HDAC6 UBD and ubiquitin, particularly the ISG15 protein.[4] This disruption interferes with the role of HDAC6 in processes like autophagy and the clearance of misfolded proteins.[1]
Q2: What is the difference between this compound and its negative control, SGC-UBD253N?
A2: SGC-UBD253N is a structurally related molecule to this compound but is significantly less active, making it an ideal negative control for experiments. The potency of this compound in binding to the HDAC6 UBD is substantially higher than that of SGC-UBD253N.
Q3: In which cell lines has this compound been shown to be effective?
A3: Currently, there is limited publicly available data detailing the specific efficacy of this compound across a broad panel of cancer cell lines with comparative IC50 values. The primary characterization has been focused on its direct target engagement in cellular models.
Q4: What are the known off-targets of this compound?
A4: this compound has been shown to be highly selective for the HDAC6 UBD over other UBD-containing proteins. However, some weak binding to the UBD of USP16 has been reported.
Troubleshooting Guide
Issue 1: I am observing lower than expected potency or no effect in my cell line.
| Possible Cause | Suggested Solution |
| Cell Line-Specific Resistance: | Different cell lines can have intrinsic or acquired resistance to HDAC inhibitors. This can be due to various factors such as the expression levels of drug efflux pumps, alterations in anti-apoptotic pathways, or the cellular redox state. |
| Compound Stability: | Ensure that the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Target Engagement: | Confirm that this compound is engaging with HDAC6 in your specific cell line using an assay like NanoBRET. |
| Experimental Conditions: | Optimize the concentration of this compound and the treatment duration for your specific cell line and assay. |
Issue 2: I am seeing significant variability in the response to this compound between different cell lines.
| Possible Cause | Suggested Solution |
| Differential HDAC6 Expression and Function: | The expression level and functional importance of HDAC6 can vary significantly between different cancer types and even between cell lines of the same origin. |
| Underlying Genetic and Epigenetic Differences: | The genetic and epigenetic landscape of a cell line can influence its response to HDAC6 inhibition. |
| Presence of Resistance Mechanisms: | As mentioned in Issue 1, some cell lines may have active resistance mechanisms that counteract the effects of this compound. |
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound and SGC-UBD253N
| Compound | Target | Assay | Potency | Reference |
| This compound | HDAC6 UBD | Surface Plasmon Resonance (SPR) | KD = 84 nM | |
| HDAC6-ISG15 Interaction | NanoBRET | EC50 = 1.9 µM | ||
| SGC-UBD253N | HDAC6 UBD | Surface Plasmon Resonance (SPR) | KD = 32 µM |
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
This protocol is adapted from general western blot procedures to assess the pharmacodynamic effect of this compound on its downstream target, α-tubulin.
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Cell Culture and Treatment:
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Plate cells at a suitable density and allow them to attach overnight.
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Treat cells with varying concentrations of this compound, SGC-UBD253N (as a negative control), and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
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Cell Lysis:
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Wash cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
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-
Protein Quantification:
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Determine the protein concentration of the lysates using a BCA or Bradford assay.
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-
Sample Preparation and SDS-PAGE:
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Normalize protein concentrations and prepare samples with Laemmli buffer.
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Boil samples at 95°C for 5 minutes.
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Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
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-
Protein Transfer:
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Transfer proteins to a PVDF membrane.
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-
Antibody Incubation:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate with a primary antibody against acetylated α-tubulin overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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-
Detection:
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Detect the signal using an ECL substrate and an imaging system.
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Normalize the acetylated α-tubulin signal to total α-tubulin or a loading control like GAPDH.
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Protocol 2: NanoBRET™ Target Engagement Assay
This protocol provides a general workflow for assessing the engagement of this compound with HDAC6 in live cells.
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Cell Transfection:
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Co-transfect cells with plasmids encoding for NanoLuc-HDAC6 (donor) and HaloTag-ISG15 (acceptor).
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Cell Plating:
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Plate the transfected cells in a white, 96-well plate and incubate for 24-48 hours.
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Compound Treatment:
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Add this compound or SGC-UBD253N at various concentrations to the cells.
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Assay Execution:
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Add the HaloTag NanoBRET 618 ligand and the NanoBRET substrate to the wells.
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Incubate according to the manufacturer's instructions.
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Data Acquisition:
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Measure the donor and acceptor emission signals using a plate reader equipped for BRET measurements.
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Data Analysis:
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Calculate the NanoBRET ratio and plot the dose-response curve to determine the EC50 value.
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Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for variable cell line responses.
References
- 1. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
Technical Support Center: SGC-UBD253 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the chemical probe SGC-UBD253. The content is tailored for scientists and drug development professionals investigating the effects of this probe in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemical probe that potently and selectively targets the zinc-finger ubiquitin-binding domain (UBD) of Histone Deacetylase 6 (HDAC6).[1] Its mechanism of action is to antagonize the HDAC6-UBD, thereby interfering with its function in cellular processes such as autophagy and the assembly of aggresomes.[1] SGC-UBD253N is a structurally similar but much less active compound, serving as a negative control for experiments.[1]
Q2: In which cell lines has this compound been tested?
A2: this compound has been characterized for its target engagement in Human Embryonic Kidney (HEK293T) cells.[1] A related dual inhibitor, SGC-UBD1031, was tested for its effects on cell growth in HEK293T and human colorectal carcinoma (HCT116) cells.
Q3: What is the expected cytotoxic effect of this compound on cancer cell lines?
A3: There is limited publicly available data on the direct cytotoxicity of this compound across a broad range of cancer cell lines. However, research on highly selective HDAC6 inhibitors suggests that they often exhibit low intrinsic cytotoxicity when used as single agents. A study on the related dual USP16/HDAC6 UBD inhibitor, SGC-UBD1031, showed no effect on the cell growth of HEK293T and HCT116 cells at a concentration of 30 μM. This suggests that this compound may also have low cytotoxicity.
Q4: How can I assess the cytotoxicity of this compound in my cell line of interest?
A4: A common method to assess cytotoxicity is to perform a cell viability assay, such as the MTT or CellTiter-Glo assay. These assays measure the metabolic activity of cells, which is correlated with cell viability. You should perform a dose-response experiment with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50). A detailed protocol for a general MTT assay is provided in the "Experimental Protocols" section.
Q5: What is the recommended working concentration for this compound in cell-based assays?
A5: this compound is an effective antagonist of HDAC6-UBD in cells at a concentration of 1 μM.[1] To achieve selectivity for HDAC6 over its weak off-target USP16 in cells, a working concentration of 3 μM is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable cytotoxic effect at expected concentrations. | The specific cell line may be insensitive to HDAC6 UBD inhibition. | Confirm target engagement in your cell line using an assay like the NanoBRET™ Target Engagement Assay. Consider using this compound in combination with other cytotoxic agents, as HDAC6 inhibitors have been shown to sensitize cells to other treatments. |
| The compound has low intrinsic cytotoxicity. | This is a potential characteristic of highly selective HDAC6 UBD inhibitors. Focus on assays that measure the specific downstream effects of HDAC6 UBD inhibition (e.g., aggresome formation, autophagy) rather than general cytotoxicity. | |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and consistent cell number per well. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. | |
| Compound precipitation at high concentrations. | Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, consider using a lower top concentration or a different solvent (though DMSO is standard). | |
| Discrepancy between cytotoxicity results and target engagement data. | Cytotoxicity may not be directly correlated with target binding in this context. | The biological consequence of inhibiting the HDAC6 UBD may not be a direct cytotoxic event in the assayed timeframe. Investigate downstream functional outcomes of target engagement. |
| Off-target effects at high concentrations. | Use the lowest effective concentration determined from target engagement assays and always include the negative control (SGC-UBD253N) to distinguish specific from non-specific effects. |
Data Presentation
Table 1: Summary of this compound and Related Compound Effects on Cell Lines
| Compound | Cell Line | Assay Type | Concentration | Observed Effect |
| This compound | HEK293T | NanoBRET Target Engagement | 1 µM | Effective antagonism of HDAC6-UBD |
| SGC-UBD1031 | HEK293T | Cell Growth Assay | 30 µM | No effect on cell growth |
| SGC-UBD1031 | HCT116 | Cell Growth Assay | 30 µM | No effect on cell growth |
| This compound | Various | Cytotoxicity (e.g., MTT) | To be determined | Data not publicly available |
Experimental Protocols
Protocol 1: General MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization for specific cell lines may be required.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound and SGC-UBD253N (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and SGC-UBD253N in culture medium. It is important to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other values.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
HDAC6 Signaling Pathway in Autophagy
Caption: HDAC6's role in aggresome formation and autophagy.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
References
Ensuring complete washout of SGC-UBD253 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in ensuring the complete washout of SGC-UBD253 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for washing out this compound from cell cultures?
A1: While a universally optimized protocol has not been published, a standard washout procedure can be adapted based on the compound's known binding kinetics. We recommend the following general steps, which should be optimized for your specific cell type and experimental conditions:
-
Aspirate Media: Carefully remove the media containing this compound from your cells.
-
Initial Rinse: Gently wash the cells once with a sufficient volume of pre-warmed, serum-free medium or a suitable buffer (e.g., PBS) to remove the bulk of the compound.
-
Serial Washes: Perform a minimum of three subsequent washes with pre-warmed, fresh media (with or without serum, depending on your downstream application). For each wash, incubate the cells for at least 5-10 minutes at 37°C before aspirating the media. This incubation period allows for the dissociation of the compound from its target.
-
Final Incubation: After the final wash, add fresh, pre-warmed media and incubate the cells for a desired "recovery" period before proceeding with your downstream analysis.
Q2: How can I be certain that this compound has been completely washed out?
A2: Verifying the complete removal of this compound is crucial for interpreting your results accurately. We recommend including the following controls in your experimental design:
-
Negative Control Compound: Use the structurally related but significantly less active compound, SGC-UBD253N, as a negative control.[1][2][3] After your washout procedure, cells treated with this compound should exhibit a phenotype or signaling response that is comparable to cells treated with the negative control, SGC-UBD253N.
-
Washout Time-Course: Perform a time-course experiment where you measure your endpoint of interest at different time points after the washout procedure. This will help you determine the necessary recovery time for the biological system to return to its basal state.
-
Functional Assays: The most definitive way to confirm washout is to perform a functional assay that measures the activity of the HDAC6 ubiquitin-binding domain (UBD). For example, you could use a NanoBRET assay to monitor the interaction between HDAC6 and ISG15.[1][4] After a successful washout, this interaction should be restored to levels seen in untreated or negative control-treated cells.
Q3: What factors can influence the efficiency of this compound washout?
A3: Several factors can impact how effectively this compound is removed from your experimental system:
-
Cell Density: Confluent or high-density cell cultures can trap the compound, making it more difficult to wash away. It is advisable to work with sub-confluent cell monolayers.
-
Protein Concentration in Media: The presence of serum or other proteins in the wash buffer can facilitate the removal of hydrophobic compounds by acting as a "sink." However, for some downstream applications, serum-free conditions are required. In such cases, increasing the number and duration of washes is recommended.
-
Temperature: Performing washes with pre-warmed media at 37°C can enhance the dissociation rate of the compound from its target, leading to a more efficient washout.
-
Incubation Time: The duration of the incubation steps during the washes is critical. Longer incubation times will allow for more complete dissociation of the compound.
Troubleshooting Guide
Issue: Persistent biological effects are observed even after the washout procedure.
-
Possible Cause 1: Incomplete Washout.
-
Solution: Increase the number of washes (e.g., from 3 to 5) and the duration of each wash incubation (e.g., from 5 minutes to 15 minutes). Consider including a final, longer recovery incubation (e.g., 1-2 hours) in fresh media before your experimental endpoint.
-
-
Possible Cause 2: Slow Off-Rate in a Specific Cellular Context.
-
Solution: The dissociation kinetics of this compound might be slower in your particular cell line or under your specific experimental conditions. Perform a washout time-course experiment to empirically determine the necessary time for the biological system to return to baseline.
-
-
Possible Cause 3: Off-Target Effects.
-
Solution: While this compound is selective, it does exhibit weak binding to USP16. To rule out off-target effects, compare the phenotype of your this compound-treated and washed cells with cells treated with the negative control, SGC-UBD253N. If the persistent effect is not observed with the negative control, it is likely an on-target effect due to incomplete washout.
-
Quantitative Data Summary
| Compound | Target | In Vitro Potency (KD) | Cellular Target Engagement (EC50) | Recommended In Vitro Concentration |
| This compound | HDAC6 UBD | 84 nM (SPR) | 1.9 µM (NanoBRET) | ≤ 0.1 µM |
| SGC-UBD253N (Negative Control) | HDAC6 UBD | 32 µM (SPR) | Inactive | - |
Experimental Protocols
Detailed Methodology for a Cellular Washout Experiment Followed by NanoBRET Assay
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Cell Plating: Plate HEK293T cells in a suitable multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Transfection (if necessary): If using a NanoBRET assay, transfect the cells with plasmids encoding NanoLuc-tagged HDAC6 and HaloTag-tagged ISG15 according to the manufacturer's instructions.
-
Compound Treatment: The following day, treat the cells with this compound (e.g., at a final concentration of 1-10 µM) or SGC-UBD253N for the desired duration (e.g., 2-4 hours). Include a vehicle-only control (e.g., DMSO).
-
Washout Procedure: a. Gently aspirate the media containing the compound. b. Add pre-warmed (37°C) PBS and gently swirl the plate. Aspirate the PBS. c. Add pre-warmed (37°C) complete media and incubate for 10 minutes at 37°C. Aspirate the media. d. Repeat step 4c two more times for a total of three washes with incubation. e. After the final wash, add fresh, pre-warmed complete media.
-
Recovery Incubation: Incubate the cells for a predetermined recovery period (e.g., 1, 2, or 4 hours) at 37°C.
-
NanoBRET Assay: a. Add the HaloTag NanoBRET 618 Ligand to the cells and incubate as recommended by the manufacturer. b. Add the Nano-Glo® Substrate. c. Read the plate on a luminometer capable of detecting the donor and acceptor signals.
-
Data Analysis: Calculate the NanoBRET ratio and compare the results from the this compound-treated and washed wells to the vehicle control and the SGC-UBD253N-treated wells.
Visualizations
Caption: A generalized experimental workflow incorporating a washout step.
References
Validation & Comparative
A Comparative Guide: SGC-UBD253 vs. Catalytic HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. Its unique structure, featuring two catalytic domains and a zinc-finger ubiquitin-binding domain (UBD), offers multiple avenues for therapeutic intervention. This guide provides a detailed comparison of two distinct classes of HDAC6 modulators: SGC-UBD253, a first-in-class chemical probe for the ubiquitin-binding domain, and traditional catalytic inhibitors that target the enzyme's deacetylase activity.
At a Glance: Key Differences
| Feature | This compound | Catalytic HDAC6 Inhibitors |
| Target Domain | Zinc-Finger Ubiquitin-Binding Domain (UBD) | Catalytic Domains (CD1 and/or CD2) |
| Mechanism of Action | Allosteric modulation by preventing the binding of ubiquitinated proteins. | Competitive inhibition of the active site, preventing substrate deacetylation. |
| Primary Cellular Effect | Disruption of aggresome formation and protein quality control pathways. | Hyperacetylation of HDAC6 substrates, notably α-tubulin, leading to altered microtubule dynamics. |
| Hallmark Biomarker | Inhibition of HDAC6-ubiquitin interaction. | Increased levels of acetylated α-tubulin. |
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and representative catalytic HDAC6 inhibitors, Ricolinostat and Tubastatin A.
Table 1: In Vitro Potency and Cellular Target Engagement
| Compound | Target | Assay Type | Metric | Value | Reference(s) |
| This compound | HDAC6 UBD | Surface Plasmon Resonance (SPR) | Kd | 84 nM | [1] |
| HDAC6 | NanoBRET | EC50 | 1.9 µM | [1] | |
| Ricolinostat (ACY-1215) | HDAC6 | Enzymatic Assay | IC50 | 5 nM | [2][3][4] |
| Tubastatin A | HDAC6 | Enzymatic Assay | IC50 | 15 nM |
Table 2: Effects on Key Cellular Biomarkers
| Compound | Effect on α-tubulin Acetylation | Effect on HDAC6-Ubiquitin Interaction | Reference(s) |
| This compound | No significant change | Inhibition | |
| Catalytic Inhibitors (general) | Significant increase | Not a primary mechanism of action |
Mechanism of Action and Signaling Pathways
This compound and catalytic HDAC6 inhibitors operate through fundamentally different mechanisms, thereby influencing distinct downstream signaling pathways.
This compound: Targeting the Ubiquitin-Binding Domain
This compound functions by binding to the zinc-finger ubiquitin-binding domain (UBD) of HDAC6. This domain is crucial for recognizing and binding to ubiquitinated misfolded proteins. By occupying the UBD, this compound prevents the recruitment of these proteins to the aggresome, a cellular structure responsible for the clearance of protein aggregates. This mechanism suggests a role for this compound in modulating cellular processes related to protein quality control and autophagy. A key feature of this compound is its lack of effect on the catalytic activity of HDAC6, meaning it does not induce hyperacetylation of substrates like α-tubulin.
Catalytic HDAC6 Inhibitors: Targeting Deacetylase Activity
Catalytic HDAC6 inhibitors, such as Ricolinostat and Tubastatin A, contain a zinc-binding group that chelates the zinc ion in the active site of HDAC6's catalytic domains. This direct inhibition of enzymatic activity leads to the accumulation of acetylated forms of HDAC6 substrates. The most well-characterized substrate is α-tubulin, a key component of microtubules. Hyperacetylation of α-tubulin results in increased microtubule stability, which in turn affects cellular processes such as cell motility, intracellular transport, and cell division. Another important substrate is the heat shock protein 90 (Hsp90), and its hyperacetylation can affect its chaperone activity, influencing the stability and function of numerous client proteins.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HDAC6 Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the deacetylase activity of recombinant HDAC6.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute recombinant human HDAC6 enzyme to the desired concentration in assay buffer.
-
Prepare a stock solution of a fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO and dilute to the working concentration in assay buffer.
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the test compound dilutions.
-
Add the diluted HDAC6 enzyme to each well, except for the no-enzyme control wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Measurement and Analysis:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding a developer solution containing a lysine developer and a protease inhibitor.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to HDAC6 within intact cells.
Protocol:
-
Cell Preparation:
-
Transfect HEK293T cells with a vector expressing HDAC6 fused to NanoLuc® luciferase.
-
Culture the cells for 24 hours to allow for protein expression.
-
Harvest and resuspend the cells in Opti-MEM.
-
-
Assay Procedure:
-
In a 96-well white plate, add the test compound dilutions.
-
Add the NanoBRET™ tracer specific for HDAC6 to all wells.
-
Add the cell suspension to each well.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
Measurement and Analysis:
-
Add the NanoBRET™ substrate and an extracellular NanoLuc® inhibitor to all wells.
-
Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Determine the EC50 value by plotting the NanoBRET™ ratio against the compound concentration and fitting the data to a dose-response curve.
-
Western Blot for Acetylated α-Tubulin
This method is used to detect the levels of acetylated α-tubulin in cells following treatment with an inhibitor.
Protocol:
-
Cell Culture and Lysis:
-
Plate cells and treat with the test compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total α-tubulin or a housekeeping protein like GAPDH.
-
Summary and Conclusion
This compound and catalytic HDAC6 inhibitors represent two distinct and complementary approaches to modulating HDAC6 function.
-
This compound offers a novel tool to investigate the non-catalytic functions of HDAC6, particularly its role in protein quality control and aggresome formation. Its high selectivity for the UBD and lack of catalytic inhibition make it an ideal probe for dissecting the specific roles of this domain in cellular physiology and disease.
-
Catalytic HDAC6 inhibitors , such as Ricolinostat and Tubastatin A, are potent inhibitors of the enzyme's deacetylase activity. Their primary cellular effect is the hyperacetylation of substrates like α-tubulin, leading to profound effects on microtubule-dependent processes. These inhibitors are valuable tools for studying the catalytic functions of HDAC6 and have shown therapeutic promise in various disease models.
The choice between this compound and a catalytic inhibitor will depend on the specific research question. For studies focused on the role of HDAC6 in ubiquitin-mediated protein degradation and autophagy, this compound is the more appropriate tool. For investigations into the consequences of HDAC6's deacetylase activity on microtubule dynamics, cell motility, and Hsp90 function, catalytic inhibitors are the preferred choice. The availability of both types of modulators provides researchers with a comprehensive toolkit to unravel the complex biology of HDAC6 and to develop novel therapeutic strategies targeting this multifaceted enzyme.
References
A Comparative Guide to SGC-UBD253 and SGC-UBD1031 for HDAC6 and USP16 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two chemical probes, SGC-UBD253 and SGC-UBD1031, used in the study of Histone Deacetylase 6 (HDAC6) and Ubiquitin-Specific Peptidase 16 (USP16). Both probes target the zinc-finger ubiquitin-binding domain (UBD) of these proteins, offering valuable tools to investigate their roles in various cellular processes.
At a Glance: Key Differences
| Feature | This compound | SGC-UBD1031 |
| Primary Target | HDAC6-UBD | Dual HDAC6-UBD and USP16-UBD |
| Selectivity | Selective for HDAC6-UBD with weaker activity against USP16-UBD | Equipotent affinity for HDAC6-UBD and USP16-UBD |
| Use Case | Potent and selective investigation of HDAC6-UBD function | Study of the combined inhibition of HDAC6 and USP16 UBDs or, in parallel with this compound, to delineate the specific roles of USP16-UBD.[1][2] |
| Negative Control | SGC-UBD253N | SGC-UBD1031N |
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro binding affinity and cellular target engagement of this compound and SGC-UBD1031 against the ubiquitin-binding domains of HDAC6 and USP16.
In Vitro Binding Affinity (Surface Plasmon Resonance - SPR)
This assay measures the direct binding of the compound to the purified protein domain. The dissociation constant (Kd) is a measure of binding affinity, with a lower value indicating a stronger interaction.
| Compound | Target | Dissociation Constant (Kd) | Reference |
| This compound | HDAC6-UBD | 84 nM | [3] |
| USP16-UBD | Weak binding noted, but specific Kd not consistently reported | [4][5] | |
| SGC-UBD1031 | HDAC6-UBD | 16 nM | |
| USP16-UBD | 48 nM | ||
| SGC-UBD253N (Negative Control) | HDAC6-UBD | 32 µM | |
| SGC-UBD1031N (Negative Control) | HDAC6-UBD & USP16-UBD | >30-fold reduced activity compared to SGC-UBD1031 |
Cellular Target Engagement (NanoBRET Assay)
This assay measures the ability of the compound to disrupt the interaction between the target protein and a binding partner (ISG15) within living cells. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) indicates the compound's potency in a cellular context.
| Compound | Target Interaction | EC50 / IC50 | Reference |
| This compound | HDAC6-ISG15 | 1.9 µM | |
| USP16-ISG15 | 20 µM | ||
| SGC-UBD1031 | HDAC6-ISG15 | 1.5 µM | |
| USP16-ISG15 | 1.7 µM | ||
| SGC-UBD1031N (Negative Control) | HDAC6-ISG15 & USP16-ISG15 | No activity up to 30 µM |
Experimental Methodologies
A summary of the key experimental protocols used to generate the data presented above is provided below.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure biomolecular interactions in real time.
Objective: To determine the binding affinity (Kd) of this compound and SGC-UBD1031 to the purified UBD of HDAC6 and USP16.
General Protocol:
-
Immobilization: The purified recombinant UBD of either HDAC6 or USP16 (the "ligand") is covalently immobilized onto a sensor chip surface.
-
Interaction: A solution containing the small molecule inhibitor (the "analyte," i.e., this compound or SGC-UBD1031) at various concentrations is flowed over the sensor chip.
-
Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in resonance units (RU).
-
Data Analysis: The association and dissociation rates are measured from the sensorgram (a plot of RU versus time). The equilibrium dissociation constant (Kd) is then calculated from these rates.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based assay that can be used to measure protein-protein interactions in living cells.
Objective: To determine the potency (EC50/IC50) of this compound and SGC-UBD1031 in disrupting the interaction between HDAC6 or USP16 and their binding partner ISG15 in cells.
General Protocol:
-
Cell Transfection: HEK293T cells are transiently transfected with plasmids encoding for the target protein (HDAC6 or USP16) fused to a NanoLuc® luciferase (the energy donor) and the binding partner (ISG15) fused to a HaloTag® protein (the energy acceptor).
-
Labeling: The HaloTag® is fluorescently labeled by adding a cell-permeable HaloTag® ligand.
-
Compound Treatment: The transfected and labeled cells are then treated with varying concentrations of the inhibitor (this compound or SGC-UBD1031).
-
BRET Measurement: A substrate for the NanoLuc® luciferase is added, and the light emission from both the donor (luciferase) and the acceptor (fluorophore) is measured.
-
Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. A decrease in the BRET signal indicates that the inhibitor is disrupting the protein-protein interaction. The EC50 or IC50 value is determined by plotting the BRET ratio against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of HDAC6 and USP16 that are targeted by these inhibitors, as well as a typical experimental workflow for their characterization.
Caption: HDAC6 Signaling Pathway and Inhibition.
Caption: USP16 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Inhibitor Characterization.
References
- 1. Histone Deacetylase 6 (HDAC6) in Ciliopathies: Emerging Insights and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eubopen.org [eubopen.org]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of SGC-UBD253 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical probe SGC-UBD253 and its alternatives for validating target engagement of the Histone Deacetylase 6 (HDAC6) ubiquitin-binding domain (UBD) in cellular assays. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to aid in the selection and application of these valuable research tools.
Introduction to this compound and HDAC6 UBD Target Engagement
Histone deacetylase 6 (HDAC6) is a unique cytoplasmic enzyme with two catalytic domains and a zinc-finger ubiquitin-binding domain (UBD).[1] The HDAC6 UBD plays a crucial role in cellular processes such as autophagy and the clearance of protein aggregates by recognizing and binding to ubiquitin.[1][2] Consequently, the development of small molecule probes to modulate the HDAC6 UBD is of significant interest for therapeutic and research purposes.
This compound is a potent and selective chemical probe developed for the HDAC6 UBD.[3][4] Validating the engagement of such probes with their intended target within a cellular context is critical for interpreting experimental results and advancing drug discovery efforts. This guide details the primary methodologies for confirming this compound target engagement in cells and compares its performance with available alternatives.
Quantitative Comparison of HDAC6 UBD Probes
The following table summarizes the key quantitative parameters for this compound and its related compounds. This data is essential for selecting the appropriate tool for your research needs.
| Compound | Target(s) | In Vitro Potency (Kd) | Cellular Potency (EC50/IC50) | Negative Control | Notes |
| This compound | HDAC6 UBD | 84 nM (SPR) | 1.9 µM (NanoBRET) | SGC-UBD253N | Selective probe for HDAC6 UBD. |
| SGC-UBD253N | - | 32 µM (SPR) | >30 µM (NanoBRET) | - | Structurally related inactive negative control for this compound. |
| SGC-UBD1031 | HDAC6 UBD & USP16 UBD | 16 nM (HDAC6, SPR), 48 nM (USP16, SPR) | 1.5 µM (HDAC6, NanoBRET), 1.7 µM (USP16, NanoBRET) | SGC-UBD1031N | Dual inhibitor of HDAC6 and USP16 UBDs. |
| SGC-UBD1031N | - | >30 µM (NanoBRET) | Inactive in NanoBRET assay up to 30 µM | - | Enantiomeric negative control for SGC-UBD1031. |
Experimental Protocols for Cellular Target Engagement
The NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay is the primary method for validating the cellular target engagement of this compound with the HDAC6 UBD.
NanoBRET Target Engagement Assay
This proximity-based assay measures the binding of a compound to a target protein in live cells. It relies on energy transfer from a NanoLuc luciferase-tagged protein (donor) to a fluorescently labeled tracer that binds to the same protein (acceptor). A compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.
Experimental Workflow:
References
- 1. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of High-Content Analysis for Screening HDAC6-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming On-Target Effects: A Comparative Guide to SGC-UBD253 and its Negative Control, SGC-UBD253N
In the realm of chemical biology and drug discovery, unequivocally demonstrating that the biological effects of a chemical probe are a direct result of its interaction with the intended target is paramount. This guide provides a comprehensive comparison of SGC-UBD253, a potent chemical probe for the ubiquitin-binding domain (UBD) of Histone Deacetylase 6 (HDAC6), and its structurally similar but inactive counterpart, SGC-UBD253N. The use of such a pair is a critical experimental control to differentiate on-target from off-target effects.
Histone deacetylase 6 (HDAC6) is a multifaceted enzyme involved in various cellular processes, including protein degradation and cell motility.[1][2] Its zinc-finger ubiquitin-binding domain (UBD) is crucial for its role in autophagy and the assembly of aggresomes by binding to ubiquitin chains on misfolded proteins.[1][2][3] this compound was developed as a potent antagonist of this HDAC6-UBD. To validate that the cellular effects of this compound are indeed mediated by its intended target, the inactive analog SGC-UBD253N was created. SGC-UBD253N is a methylated derivative of this compound, rendering it approximately 300-fold less active.
Quantitative Comparison of this compound and SGC-UBD253N
The following table summarizes the key quantitative differences between the active probe and its negative control, highlighting the disparity in their binding affinities and cellular activity.
| Feature | This compound (Active Probe) | SGC-UBD253N (Negative Control) |
| Target | Zinc-Finger Ubiquitin-Binding Domain (UBD) of HDAC6 | Zinc-Finger Ubiquitin-Binding Domain (UBD) of HDAC6 |
| Binding Affinity (KD by SPR) | 84 nM | 32 µM |
| Cellular Activity (NanoBRET EC50) | 1.9 µM (Inhibition of HDAC6-ISG15 interaction) | No significant activity at comparable concentrations |
Experimental Protocols
Robust on-target validation relies on well-defined experimental methodologies. Below are summaries of the key assays used to characterize this compound and SGC-UBD253N.
1. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Principle: SPR measures the binding of an analyte (e.g., this compound) to a ligand (e.g., purified HDAC6 UBD protein) immobilized on a sensor chip. The change in mass on the chip surface upon binding alters the refractive index, which is detected in real-time.
-
Methodology:
-
The purified HDAC6 UBD protein is immobilized on an SPR sensor chip.
-
A series of concentrations of this compound or SGC-UBD253N are flowed over the chip.
-
The association and dissociation rates are measured.
-
The equilibrium dissociation constant (KD) is calculated from these rates to quantify the binding affinity.
-
2. NanoBRET™ Target Engagement Assay for Cellular Activity
-
Principle: This assay measures the displacement of a NanoLuc® luciferase-tagged energy donor (tracer) from the target protein by a competitive inhibitor within intact cells.
-
Methodology:
-
Cells are engineered to express the target protein (HDAC6) fused to a NanoLuc® luciferase.
-
A cell-permeable fluorescent tracer that binds to the HDAC6 UBD is added to the cells.
-
In the absence of a competitor, the tracer binds to the NanoLuc®-HDAC6 fusion, bringing the tracer and luciferase in close proximity and generating a BRET signal.
-
Increasing concentrations of this compound or SGC-UBD253N are added.
-
If the compound binds to the HDAC6 UBD, it will displace the tracer, leading to a decrease in the BRET signal.
-
The EC50 value, the concentration at which 50% of the tracer is displaced, is determined.
-
Visualizing On-Target Confirmation
The following diagrams illustrate the conceptual framework for using a probe/negative control pair and the specific context of this compound's action on the HDAC6 pathway.
Caption: Workflow for confirming on-target effects using an active probe and a negative control.
Caption: Mechanism of action of this compound in blocking the HDAC6 UBD-ubiquitin interaction.
References
- 1. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8g45 - Structure of HDAC6 zinc-finger ubiquitin binding domain in complex with this compound chemical probe - Summary - Protein Data Bank Japan [pdbj.org]
Validating SGC-UBD253 Activity: A Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, establishing the specific activity and target engagement of a chemical probe is paramount. This guide provides a comprehensive overview of orthogonal assays to validate the activity of SGC-UBD253, a chemical probe targeting the zinc-finger ubiquitin-binding domain (UBD) of Histone Deacetylase 6 (HDAC6).[1][2][3] By employing a combination of in vitro and cell-based methods, researchers can confidently assess its potency, selectivity, and cellular effects.
This compound is a potent antagonist of the HDAC6 UBD, a domain crucial for recognizing ubiquitinated proteins and playing a role in processes like autophagy and aggresome assembly.[1][4] To rigorously validate its mechanism of action, a multi-assay approach is recommended, utilizing both direct binding studies and functional cellular assays. This guide details the key experimental protocols and presents comparative data for this compound and its closely related, yet significantly less active, negative control, SGC-UBD253N.
In Vitro Biophysical Assays: Direct Target Engagement
A foundational step in validating any chemical probe is to confirm its direct binding to the intended target. Several biophysical techniques can be employed to quantify the binding affinity of this compound to the HDAC6 UBD.
Quantitative Comparison of In Vitro Binding Affinities
| Assay Type | Analyte | Ligand | Key Parameter | This compound | SGC-UBD253N (Negative Control) |
| Surface Plasmon Resonance (SPR) | HDAC6 UBD | This compound | KD | 84 nM | 32 µM |
| Fluorescence Polarization (FP) | Fluorescently labeled Ubiquitin C-terminal peptide | This compound | Kdisp | ~2.3 µM (for initial fragment hit) | Not Reported |
| Isothermal Titration Calorimetry (ITC) | HDAC6 UBD | This compound | KD | Potently binds (≤100 nM) | Not Reported |
Experimental Protocols
Surface Plasmon Resonance (SPR):
SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., HDAC6 UBD) immobilized on a sensor surface. The change in the refractive index at the surface upon binding is proportional to the mass of the bound analyte.
-
Immobilization: Covalently immobilize purified recombinant HDAC6 UBD protein onto a sensor chip.
-
Binding: Flow serial dilutions of this compound or SGC-UBD253N in a suitable buffer over the sensor surface.
-
Detection: Monitor the change in the SPR signal in real-time to generate association and dissociation curves.
-
Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (KD).
Fluorescence Polarization (FP) Displacement Assay:
This competitive binding assay measures the displacement of a fluorescently labeled peptide (derived from the C-terminus of ubiquitin) from the HDAC6 UBD by a test compound.
-
Reaction Mixture: Prepare a reaction mixture containing purified HDAC6 UBD and a fluorescently labeled ubiquitin C-terminal peptide.
-
Compound Addition: Add increasing concentrations of this compound or SGC-UBD253N to the reaction mixture.
-
Incubation: Allow the reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of the sample. The displacement of the fluorescent peptide by the compound will result in a decrease in polarization.
-
Analysis: Plot the change in fluorescence polarization against the compound concentration and fit the data to determine the displacement constant (Kdisp).
Cell-Based Assays: Target Engagement and Selectivity in a Physiological Context
While in vitro assays confirm direct binding, cell-based assays are crucial to demonstrate that the probe can engage its target within a cellular environment and to assess its selectivity across the proteome.
Quantitative Comparison of Cellular Activity
| Assay Type | Cellular System | Key Parameter | This compound | SGC-UBD253N (Negative Control) |
| NanoBRET Target Engagement | HEK293T cells | EC50 (HDAC6-ISG15) | 1.9 ± 0.61 µM | Inactive |
| NanoBRET Off-Target Engagement | HEK293T cells | EC50 (USP16-ISG15) | 20 ± 2.7 µM | Inactive |
Experimental Protocols
NanoBRET Target Engagement Assay:
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for measuring protein-protein interactions in living cells. In this context, it is used to assess the ability of this compound to disrupt the interaction between HDAC6 and a known binding partner, ISG15.
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding HDAC6 fused to the NanoLuc donor luciferase and ISG15 fused to the HaloTag (HT) acceptor.
-
Labeling: Add the HaloTag NanoBRET 618 Ligand to the cells, which will covalently label the HaloTag-fused ISG15.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound or SGC-UBD253N.
-
BRET Measurement: Add the NanoLuc substrate and measure both the donor and acceptor emission signals.
-
Analysis: Calculate the BRET ratio and plot it against the compound concentration. Fit the data to determine the EC50 value, which represents the concentration of the compound that inhibits 50% of the HDAC6-ISG15 interaction.
Chemoproteomics for Selectivity Profiling:
Chemoproteomic approaches can be used to assess the selectivity of a chemical probe across the entire proteome. This provides a global view of on-target and potential off-target interactions. While the detailed protocol is beyond the scope of this guide, the general workflow involves using a tagged version of the probe to pull down interacting proteins from cell lysates, followed by identification and quantification of the bound proteins by mass spectrometry. This compound has been shown to have marked proteome-wide selectivity at a concentration of 1 µM.
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental setups, the following diagrams illustrate the HDAC6 UBD signaling pathway and the workflows for the key orthogonal assays.
Caption: HDAC6 UBD Signaling Pathway Inhibition by this compound.
Caption: Orthogonal Assay Workflow for this compound Validation.
By employing this suite of orthogonal assays, researchers can build a robust data package to confirm the specific activity of this compound, enabling its confident use in exploring the biological functions of the HDAC6 ubiquitin-binding domain.
References
- 1. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
Unveiling SGC-UBD253: A Precision Tool for Probing HDAC6 Biology
For researchers, scientists, and drug development professionals, the quest for selective and potent chemical probes is paramount to unraveling complex biological pathways and validating novel therapeutic targets. In the landscape of ubiquitin-binding domain (UBD) inhibitors, SGC-UBD253 has emerged as a significant advancement for studying the nuanced roles of Histone Deacetylase 6 (HDAC6). This guide provides a comprehensive comparison of this compound, highlighting its advantages through experimental data, detailed protocols, and pathway visualizations.
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme distinguished by its two catalytic domains and a C-terminal zinc-finger ubiquitin-binding domain (UBD), also known as a BUZ finger or ZnF-UBD.[1][2] This UBD allows HDAC6 to recognize and bind to polyubiquitinated proteins, playing a crucial role in cellular processes such as protein quality control via autophagy and aggresome formation.[1][2][3] While traditional HDAC6 inhibitors have focused on its catalytic domains, these often suffer from off-target effects and toxicity. This compound offers a more targeted approach by specifically inhibiting the UBD of HDAC6, thereby allowing for a more precise dissection of its biological functions.
Comparative Performance of this compound
This compound is a potent and selective chemical probe for the HDAC6-UBD. Its performance has been rigorously characterized and compared with a structurally similar but significantly less active negative control, SGC-UBD253N, which serves as an excellent tool for validating on-target effects.
In Vitro Potency and Selectivity
The efficacy of this compound has been demonstrated through various biophysical assays, which confirm its high affinity for the HDAC6-UBD. In contrast, SGC-UBD253N, a methylated derivative, shows dramatically reduced binding, underscoring the specific interactions required for potent inhibition.
| Compound | Target | SPR KD (µM) | ITC KD (µM) |
| This compound | HDAC6-UBD | 0.084 | 0.080 |
| SGC-UBD253N | HDAC6-UBD | 32 | Not Determined |
| Table 1: In Vitro Binding Affinity of this compound and its Negative Control to HDAC6-UBD. Data sourced from. |
A key advantage of this compound is its high selectivity for the HDAC6-UBD over other UBDs. A screening panel using Surface Plasmon Resonance (SPR) demonstrated that this compound has at least 50-fold selectivity for HDAC6 over most other UBDs tested, with the exception of weak binding to USP16.
| UBD Target | This compound KD (µM) | Fold Selectivity vs. HDAC6 |
| HDAC6 | 0.084 | 1 |
| USP16 | 1.3 | 15 |
| USP3 | 11 | 130 |
| USP5 | 4.5 | 53 |
| USP13 | No Binding Detected | >350 |
| USP21 | No Binding Detected | >350 |
| RAD23A | No Binding Detected | >350 |
| RAD23B | No Binding Detected | >350 |
| DDI2 | No Binding Detected | >350 |
| ATXN3 | No Binding Detected | >350 |
| hHR23a | No Binding Detected | >350 |
| Table 2: Selectivity Profile of this compound against a Panel of Ubiquitin-Binding Domains. Data from SPR screening. Sourced from. |
Cellular Target Engagement
To confirm that this compound can effectively engage the HDAC6-UBD in a cellular context, a NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay was employed. This assay measures the displacement of a tracer from the target protein by the inhibitor in live cells. This compound demonstrated a dose-dependent inhibition of the HDAC6-UBD interaction with its binding partner ISG15, with a cellular EC50 of 1.9 µM. The negative control, SGC-UBD253N, was inactive.
| Compound | Cellular Assay | Target | EC50 (µM) |
| This compound | NanoBRET | HDAC6-ISG15 Interaction | 1.9 |
| SGC-UBD253N | NanoBRET | HDAC6-ISG15 Interaction | > 30 |
| Table 3: Cellular Target Engagement of this compound. Data sourced from. |
Advantages of Targeting the HDAC6-UBD with this compound
The primary advantage of using this compound lies in its distinct mechanism of action compared to traditional HDAC6 catalytic inhibitors.
-
High Specificity: By targeting the UBD, this compound avoids the broad activity profile of many catalytic HDAC inhibitors, which can lead to off-target effects and cellular toxicity. This allows for a more precise investigation of the ubiquitin-related functions of HDAC6.
-
Decoupling of Functions: this compound enables researchers to specifically interrogate the roles of HDAC6 in protein trafficking and degradation, independent of its deacetylase activity. This is crucial for understanding the multifaceted nature of HDAC6 biology.
-
Alternative Therapeutic Strategy: For diseases where the scaffolding and protein-binding functions of HDAC6 are more critical than its enzymatic activity, targeting the UBD represents a novel and potentially more effective therapeutic approach.
Signaling Pathway and Experimental Workflow
The role of the HDAC6-UBD in cellular protein quality control is a key pathway that can be investigated using this compound. HDAC6 recognizes and binds to polyubiquitinated misfolded proteins via its UBD. It then acts as an adaptor to link these protein aggregates to the dynein motor complex for transport along microtubules to the aggresome, a perinuclear inclusion body. The aggresome is then cleared by the autophagy machinery.
A typical experimental workflow to validate the on-target activity of this compound would involve both in vitro binding assays and cell-based target engagement studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to characterize this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
-
Immobilization: Recombinant, purified HDAC6-UBD protein is covalently immobilized on a sensor chip surface (e.g., a CM5 chip via amine coupling). A control flow cell is typically prepared with a mock immobilization or an irrelevant protein to account for non-specific binding.
-
Analyte Preparation: this compound and SGC-UBD253N are serially diluted in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: The diluted compounds are injected over the sensor surface at a constant flow rate. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is recorded as a sensorgram.
-
Data Analysis: The association and dissociation phases of the sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: Purified HDAC6-UBD is placed in the sample cell of the calorimeter, and this compound is loaded into the titration syringe. Both are in an identical, extensively dialyzed buffer to minimize heats of dilution.
-
Titration: A series of small, precise injections of this compound are made into the sample cell containing the HDAC6-UBD.
-
Heat Measurement: The heat change associated with each injection is measured. As the protein becomes saturated with the ligand, the heat change per injection diminishes.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
NanoBRET™ Target Engagement Assay for Cellular Potency
The NanoBRET™ assay quantifies compound binding to a specific protein target within intact cells.
-
Cell Preparation: HEK293T cells are transiently transfected with a plasmid encoding for HDAC6 fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to the HDAC6-UBD.
-
Compound Treatment: The transfected cells are plated and treated with a range of concentrations of this compound or SGC-UBD253N.
-
BRET Measurement: A substrate for NanoLuc® is added, and the bioluminescence and fluorescence are measured. The BRET ratio is calculated as the ratio of the fluorescence emission to the bioluminescence emission.
-
Data Analysis: The BRET ratio will decrease as the test compound displaces the fluorescent tracer from the NanoLuc®-HDAC6 fusion protein. The data is plotted as BRET ratio versus compound concentration, and a dose-response curve is fitted to determine the EC50 value.
References
SGC-UBD253 vs. Genetic Knockdown: A Comparative Guide to Targeting HDAC6
An objective analysis of two key methodologies for investigating the non-catalytic functions of Histone Deacetylase 6 (HDAC6), providing researchers with data-driven insights to guide experimental design.
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase distinguished by its two catalytic deacetylase domains and a C-terminal zinc-finger ubiquitin-binding domain (UBD), also known as a BUZ domain or ZnF-UBP domain. This dual functionality allows HDAC6 to regulate a variety of cellular processes, including microtubule dynamics through tubulin deacetylation and protein quality control via its role in aggresome formation. The HDAC6 UBD specifically recognizes and binds to the C-terminal diglycine motif of ubiquitin, a critical interaction for the clearance of misfolded, polyubiquitinated proteins.[1][2][3]
Investigating the specific roles of the HDAC6 UBD, independent of its well-studied deacetylase activity, requires precise tools. This guide compares two primary approaches: the use of SGC-UBD253, a selective chemical probe for the UBD, and genetic knockdown (e.g., siRNA, shRNA, CRISPR/Cas9) which results in the depletion of the entire HDAC6 protein.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and genetic knockdown lies in the specific aspect of HDAC6 function they disrupt. This compound is an antagonist of the UBD, selectively blocking its interaction with ubiquitin while leaving the catalytic domains and the protein scaffold intact. In contrast, genetic knockdown eliminates the entire HDAC6 protein, thereby ablating both its catalytic and non-catalytic functions.
Data Presentation: Quantitative Comparison
Direct quantitative comparisons in the same experimental system are limited in published literature. However, data from various studies allow for a comparative assessment of the characteristics and functional consequences of each approach.
This compound: A Selective Chemical Probe
This compound is a potent and selective chemical probe for the HDAC6 ubiquitin-binding domain. It serves as a powerful tool for dissecting the specific functions of this domain with temporal control. A structurally related compound, SGC-UBD253N, which is approximately 300-fold less active, is an excellent negative control for experiments.[1]
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | 84 nM | Surface Plasmon Resonance (SPR) | [4] |
| 80 nM | Isothermal Titration Calorimetry (ITC) | ||
| Cellular Activity (EC50) | 1.9 µM | NanoBRET (HDAC6-ISG15 Interaction) | |
| Effective Cellular Conc. | 1 µM | - | |
| Selectivity | ~15-fold for HDAC6 over USP16 | SPR | |
| >50-fold for HDAC6 over 9 other UBDs | SPR | ||
| Negative Control (KD) | 32 µM (SGC-UBD253N) | SPR |
Genetic Knockdown: Functional Consequences of HDAC6 Depletion
Genetic knockdown of HDAC6 has been shown to impact several key cellular processes. The effects are generally attributed to the loss of both catalytic and UBD functions.
| Cellular Process | Effect of Knockdown | Cell Type(s) | Reference |
| α-Tubulin Acetylation | Increased | Mouse Embryonic Fibroblasts, various tissues | |
| Aggresome Formation | Disrupted / Impaired | Pancreatic Cancer Cells, Multiple Myeloma | |
| Cell Proliferation | Inhibited | HeLa, Esophageal Squamous Carcinoma | |
| Cell Migration | Inhibited | Ovarian Cancer Cells | |
| Apoptosis | Induced | HeLa |
Comparative Functional Outcomes
While direct side-by-side quantitative data is scarce, emerging evidence suggests that specific inhibition of the UBD can have distinct, and in some cases more pronounced, effects than complete protein knockout. This highlights the potential for compensatory mechanisms in response to protein loss and the critical role of the UBD itself.
| Cellular Outcome | UBD Inhibition / Mutation | Full HDAC6 Knockout | Cell Type | Key Finding | Reference |
| Aggresome Formation | More Affected | Less Affected | Multiple Myeloma | The UBD function is more critical for aggresome formation than the mere presence of the protein scaffold. | |
| Cell Growth | More Affected | Less Affected | Multiple Myeloma | Suggests a key role for the HDAC6-ubiquitin interaction in regulating cell division. | |
| Cell Cycle | More Affected | Less Affected | Multiple Myeloma | UBD inhibition may have effects similar to the inhibition of mitotic checkpoints. | |
| Hepatic IRI | Protective (Catalytic Inhibitor) | Not Protective | Murine Liver | Highlights that the effects of a functional domain inhibitor are not always replicated by genetic deletion. |
Signaling Pathway & Experimental Workflow Visualization
The Aggresome Formation Pathway: A Key Role for the HDAC6 UBD
The formation of aggresomes is a primary cellular strategy for managing cytotoxic protein aggregates. HDAC6 is a central player in this process, acting as a linker between ubiquitinated cargo and the microtubule transport machinery. This compound directly inhibits the initial recognition step of this pathway.
References
- 1. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The deacetylase HDAC6 regulates aggresome formation and cell viability in response to misfolded protein stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
Safety Operating Guide
Prudent Disposal of Sgc-ubd253: A Guide to Safe Laboratory Practices
Absence of specific disposal protocols for Sgc-ubd253 necessitates adherence to general best practices for chemical waste management. This guide provides a procedural framework for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with regulatory standards.
Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. The information presented here is based on established principles for the disposal of small molecule inhibitors and other research chemicals.
I. Immediate Safety and Handling Precautions
Prior to handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves.[1] All manipulations of the compound, especially in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of aerosols or dust.
II. General Disposal Protocol for this compound
In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, it should be treated as a hazardous chemical waste.[2] The following step-by-step process outlines the general procedure for its disposal:
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated consumables (e.g., pipette tips, vials, gloves, and weighing paper), should be collected in a designated, leak-proof hazardous waste container clearly labeled for solid chemical waste.[1][3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated, and leak-proof container for liquid hazardous waste.[3] It is crucial to avoid mixing incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected in separate containers.
-
-
Waste Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) and their approximate concentrations if it is a liquid waste
-
The date when the waste was first added to the container (accumulation start date)
-
The principal investigator's name and laboratory information
-
-
Waste Storage:
-
Waste containers should be stored in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory.
-
This area should be away from general laboratory traffic and well-ventilated.
-
Ensure that waste containers are kept closed except when adding waste.
-
Store incompatible wastes separately to prevent accidental reactions. For example, acids and bases should be stored in different secondary containment.
-
-
Disposal Request and Pickup:
-
Once a waste container is full or has been in accumulation for the maximum allowable time per institutional policy (e.g., one year for partially filled containers), a waste pickup request must be submitted to the institution's EHS department.
-
Follow the specific procedures established by your institution for requesting a chemical waste pickup.
-
Important Considerations:
-
Drain Disposal is Prohibited: Hazardous chemicals like this compound must not be disposed of down the drain.
-
Evaporation is Not a Disposal Method: Allowing chemical waste to evaporate in a fume hood is not an acceptable method of disposal.
-
Disposal of "Empty" Containers: A container that held this compound is not considered empty until it has been triple-rinsed. The first rinseate must be collected and disposed of as hazardous liquid waste. After thorough rinsing and removal or defacing of the original label, the container can be disposed of as regular non-hazardous waste according to institutional guidelines.
III. Quantitative Data on Chemical Waste
While specific quantitative data for this compound is unavailable, general regulatory limits for hazardous waste accumulation are important to note.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | < 55 gallons | |
| Maximum Acutely Hazardous Waste in SAA | < 1 quart | |
| Maximum Storage Time in SAA (partially filled) | Up to 1 year | |
| pH for Drain Disposal (for non-hazardous aqueous solutions) | Between 5.5 and 10.5 |
IV. Experimental Protocols
As no experimental protocols for the disposal of this compound were found, the following general protocol for the disposal of a small quantity of a research chemical is provided.
Protocol: Disposal of a Small Quantity of Unused this compound
-
Preparation: Don appropriate PPE (lab coat, safety glasses, chemical-resistant gloves). Perform all steps in a certified chemical fume hood.
-
Solid Waste Preparation: If the this compound is in a solid, powdered form, carefully transfer it into a designated solid hazardous waste container using a clean spatula. Ensure that any residual powder on the spatula or weighing paper is also disposed of in the container.
-
Liquid Waste Preparation: If the this compound is in a solution, carefully pour the solution into the designated liquid hazardous waste container. Use a funnel to prevent spills.
-
Container Rinsing: If the original container is to be disposed of, rinse it three times with a small amount of a suitable solvent (e.g., the solvent used to dissolve the compound). The first rinseate must be collected and added to the liquid hazardous waste container. Subsequent rinses may be disposed of according to institutional policy, but it is best practice to also collect them as hazardous waste.
-
Labeling and Storage: Securely close, inspect, and label the hazardous waste container as described in Section II. Place the container in the designated SAA.
-
Waste Pickup: Follow institutional procedures to request a pickup of the hazardous waste by the EHS department.
V. Visualized Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of chemical waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling Sgc-ubd253
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the chemical probe Sgc-ubd253, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental integrity.
Compound Data Summary
This compound is a potent and selective chemical probe for the ubiquitin-binding domain (UBD) of histone deacetylase 6 (HDAC6)[1]. The following table summarizes its key quantitative properties.
| Property | Value | Source |
| Molecular Weight | 429.85 g/mol | EUbOPEN |
| Appearance | White to beige powder | Sigma-Aldrich |
| Solubility | Soluble in DMSO up to 50 mM | EUbOPEN |
| Storage | Store as dry powder or in DMSO at -20°C | EUbOPEN |
| In Vitro Potency (KD) | 84 nM (for HDAC6 UBD, measured by SPR) | SGC |
| Cellular Activity (EC50) | 1.9 µM (in NanoBRET assay) | SGC |
Personal Protective Equipment (PPE) and Safety Precautions
While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is prudent to handle all bioactive small molecules with a high degree of caution in a research setting. Prolonged or repeated exposure may lead to allergic reactions in sensitive individuals.
Recommended PPE for Handling this compound:
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Powder) | Nitrile gloves, lab coat, safety glasses with side shields. For large quantities or if aerosolization is possible, use a fume hood. |
| Solution Preparation | Nitrile gloves, lab coat, safety glasses. |
| Cell Culture Application | Nitrile gloves, lab coat. |
| Waste Disposal | Nitrile gloves, lab coat, safety glasses. |
General Safety Precautions:
-
Avoid inhalation of dust and aerosols.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Use in a well-ventilated area.
-
Change contaminated clothing promptly.
Experimental Protocol: Cellular Target Engagement using NanoBRET™ Assay
This protocol outlines a general procedure for confirming the engagement of this compound with HDAC6 in a cellular context.
Objective: To quantify the displacement of a tracer from HDAC6 by this compound, thus demonstrating target engagement.
Materials:
-
HEK293T cells
-
HDAC6-NanoLuc® fusion vector
-
HaloTag®-ISG15 fusion vector (as a tracer)
-
NanoBRET™ Nano-Glo® Substrate
-
This compound
-
Opti-MEM™ I Reduced Serum Medium
-
White, opaque 96-well assay plates
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293T cells with the HDAC6-NanoLuc® and HaloTag®-ISG15 vectors at an optimized ratio.
-
Plate the transfected cells in the 96-well plates and incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of concentrations for the dose-response curve.
-
-
Assay Execution:
-
Add the this compound dilutions to the appropriate wells.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Incubate the plate at 37°C for 2 hours.
-
-
Data Acquisition:
-
Measure the luminescence at 460 nm (donor) and 618 nm (acceptor) using a luminometer capable of reading filtered luminescence.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
-
Data Analysis:
-
Plot the NanoBRET™ ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Operational Workflow and Disposal Plan
The following diagram illustrates the recommended workflow for handling this compound from receipt to disposal.
Disposal Plan:
-
Solid Waste: All contaminated solid materials, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be disposed of as hazardous chemical waste in a sealed and clearly labeled container.
-
Compliance: All waste disposal must adhere to institutional and local regulations for chemical waste.
Signaling Pathway
This compound inhibits the zinc-finger ubiquitin-binding domain (ZnF-UBD) of HDAC6. This domain is crucial for the recognition of ubiquitinated protein aggregates, which is a key step in the aggresome-autophagy pathway for clearing cellular waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


